Product packaging for 3-(2-Methoxyphenyl)benzoic acid(Cat. No.:CAS No. 168618-47-1)

3-(2-Methoxyphenyl)benzoic acid

Cat. No.: B061581
CAS No.: 168618-47-1
M. Wt: 228.24 g/mol
InChI Key: COUUHAJQLHMNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Methoxyphenyl)benzoic acid is a valuable bifunctional organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure incorporates a benzoic acid moiety and a 2-methoxyphenyl ring, making it an ideal precursor for the development of more complex molecules, particularly non-steroidal anti-inflammatory drug (NSAID) analogs and other pharmacologically active scaffolds. Researchers utilize this compound to study structure-activity relationships (SAR) by exploiting the carboxylic acid group for amide or ester formation and the methoxy-substituted biphenyl system for probing aromatic stacking interactions with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3 B061581 3-(2-Methoxyphenyl)benzoic acid CAS No. 168618-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUUHAJQLHMNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374831
Record name 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168618-47-1
Record name 2′-Methoxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168618-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168618-47-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on 3-(2-Methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-(2-Methoxyphenyl)benzoic acid. Due to the limited availability of experimental data for this specific isomer in public literature, this guide focuses on established theoretical data and proposes a robust experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational guide for the preparation and subsequent analysis of this biaryl carboxylic acid.

Introduction

This compound is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. Biaryl structures are prevalent in numerous biologically active molecules. As a specific isomer, the properties and potential applications of this compound are not extensively documented. This guide consolidates the available theoretical information and provides a detailed, generalized experimental protocol to facilitate its synthesis and further research.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available. The following table summarizes its fundamental chemical identifiers and calculated properties.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
CAS Number Not available in search results
Physical Appearance Not available in search results
Melting Point Not available in search results
Boiling Point Not available in search results
Solubility Not available in search results
pKa Not available in search results

Proposed Experimental Protocols

The synthesis of 3-arylbenzoic acids is effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a powerful and versatile method for this transformation due to its mild conditions and tolerance of various functional groups.[1][2]

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of this compound by coupling 3-bromobenzoic acid with 2-methoxyphenylboronic acid.

Reaction Scheme:

(3-bromobenzoic acid) + (2-methoxyphenylboronic acid) --[Pd Catalyst, Base]--> this compound

Materials and Equipment:

  • 3-bromobenzoic acid (1.0 equivalent)

  • 2-methoxyphenylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.02 equivalents)[1]

  • Base (e.g., Anhydrous potassium carbonate [K₂CO₃], 3.0 equivalents)[2]

  • Degassed solvent system (e.g., Toluene/Ethanol or Toluene/Water)[1][2]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 3-bromobenzoic acid, 2-methoxyphenylboronic acid, the palladium catalyst, and the base.[2]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[2]

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.[2]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.[2]

    • Dilute the mixture with ethyl acetate and water.[1]

    • Acidify the aqueous layer with 1M HCl to ensure the carboxylic acid is in its protonated form.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Purification:

    • Filter the dried organic solution and concentrate it under reduced pressure to yield the crude product.[1]

    • The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.[1]

Biological Activity

Based on the conducted literature search, there is no specific information available regarding the biological activities or associated signaling pathways for this compound. Research on related benzoic acid derivatives has explored applications in various fields, including their use as antimicrobial agents and their role in inhibiting specific enzymes.[3] However, these activities cannot be directly attributed to the title compound without specific experimental validation.

Mandatory Visualizations

Proposed Synthesis Workflow

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 3-bromobenzoic_acid 3-Bromobenzoic Acid Suzuki_Coupling Suzuki-Miyaura Coupling 3-bromobenzoic_acid->Suzuki_Coupling 2-methoxyphenylboronic_acid 2-Methoxyphenylboronic Acid 2-methoxyphenylboronic_acid->Suzuki_Coupling Pd_catalyst Pd(PPh₃)₄ (Catalyst) Pd_catalyst->Suzuki_Coupling Base K₂CO₃ (Base) Base->Suzuki_Coupling Solvent Toluene/Water 90-100 °C Solvent->Suzuki_Coupling Product This compound Suzuki_Coupling->Product

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis route.

General Experimental Workflow for Characterization

G General Workflow for Compound Characterization cluster_analysis Analysis Techniques Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Purification (Recrystallization or Chromatography) Synthesis->Purification Structural_Analysis Structural Analysis Purification->Structural_Analysis Purity_Assessment Purity Assessment Structural_Analysis->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C) Structural_Analysis->NMR MS Mass Spectrometry Structural_Analysis->MS IR IR Spectroscopy Structural_Analysis->IR Data_Reporting Final Characterization & Data Reporting Purity_Assessment->Data_Reporting

Caption: Logical workflow for synthesis and characterization.

References

Technical Guide: Synthesis of 3-(2-Methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the primary synthetic pathways for 3-(2-Methoxyphenyl)benzoic acid, a biaryl compound of interest in medicinal chemistry and materials science. The document details key methodologies, including Suzuki-Miyaura coupling and Grignard reactions, presenting quantitative data, experimental protocols, and process visualizations to facilitate reproducible and efficient synthesis.

Suzuki-Miyaura Cross-Coupling Pathway

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1][2] For the synthesis of this compound, this pathway offers high functional group tolerance and typically proceeds with high yields.[1]

The primary approach involves the reaction between 3-bromobenzoic acid (or its ester derivative) and (2-methoxyphenyl)boronic acid in the presence of a palladium catalyst and a base.

G r1 3-Bromobenzoic Acid prod This compound r1->prod Suzuki-Miyaura Coupling r2 (2-Methoxyphenyl)boronic Acid r2->prod Suzuki-Miyaura Coupling cat Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃, Cs₂CO₃)

Caption: Suzuki-Miyaura synthesis of this compound.

Data Presentation: Suzuki-Miyaura Coupling
ParameterValue / ConditionNotes
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst choice can influence reaction time and yield.[3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Base is required to activate the boronic acid.[1]
Solvent Dioxane/Water, Toluene, DMFBiphasic solvent systems are common.[2]
Temperature 80-110 °CTypically requires heating to reflux.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS for completion.
Typical Yield 75-95%Yields are generally high but depend on specific conditions and purification.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of this compound via Suzuki-Miyaura coupling.

  • Reagent Preparation : In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).

  • Solvent Addition : Add a degassed solvent mixture, such as dioxane and water (e.g., in a 4:1 ratio).

  • Catalyst Addition : Purge the flask with an inert gas (e.g., nitrogen or argon). Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Reaction : Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl until the pH is approximately 2-3, which will precipitate the carboxylic acid product.

  • Extraction : Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure. The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[4]

Grignard Reaction Pathway

The Grignard reaction provides a classic and effective method for forming carbon-carbon bonds. The synthesis of this compound via this pathway typically involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with a suitable electrophile. A common strategy is the carboxylation of a biaryl Grignard reagent with carbon dioxide (dry ice).[5]

This process involves two key steps: first, the formation of the 2-methoxy-3'-magnesiobromide-biphenyl intermediate, and second, its reaction with CO₂ followed by acidic work-up.

G r1 3-Bromo-2'-methoxybiphenyl int1 Grignard Reagent (Organomagnesium intermediate) r1->int1 Diethyl Ether or THF r2 Magnesium (Mg) r3 1. Carbon Dioxide (CO₂) (Dry Ice) int2 Carboxylate Salt r4 2. Acidic Work-up (H₃O⁺) prod This compound int1->int2 Carboxylation int2->prod Protonation

Caption: Grignard reaction workflow for synthesizing the target acid.

Data Presentation: Grignard Reaction
ParameterValue / ConditionNotes
Starting Material 3-Bromo-2'-methoxybiphenylPrecursor for the Grignard reagent.
Reagents Magnesium turnings, Dry Ice (solid CO₂)Anhydrous conditions are critical for Grignard reagent formation.[5]
Solvent Anhydrous diethyl ether or THFThe solvent must be free of water to prevent quenching the reagent.[6]
Temperature 0 °C to refluxFormation is often initiated at room temp and may require gentle heating.
Reaction Time 1-4 hoursGrignard formation and carboxylation are typically rapid.
Typical Yield 50-70%Yields can be variable and are highly sensitive to reaction conditions.[7][8]
Experimental Protocol: Grignard Reaction

This protocol outlines a representative procedure for the synthesis of this compound using a Grignard reagent. All glassware must be oven-dried, and anhydrous conditions must be maintained throughout. [5]

  • Grignard Reagent Formation :

    • Place magnesium turnings (1.5 eq) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere of nitrogen.

    • Dissolve 3-bromo-2'-methoxybiphenyl (1.0 eq) in anhydrous diethyl ether or THF.

    • Add a small portion of the aryl bromide solution to the magnesium. The reaction may need initiation with a small crystal of iodine or gentle heating.

    • Once the reaction begins (indicated by bubbling and turbidity), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation :

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate beaker, crush a significant excess of dry ice (solid CO₂).

    • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. A viscous mass will form.[5] Allow the excess CO₂ to sublime.

  • Work-up and Isolation :

    • Slowly add 6M HCl to the reaction mixture to hydrolyze the magnesium carboxylate salt.[6] Continue adding acid until the aqueous layer is acidic (pH ~1) and all solids have dissolved.

    • Transfer the mixture to a separatory funnel. The product will be in the organic layer. Extract the aqueous layer with diethyl ether (2x).

    • To purify, combine the organic layers and extract the benzoic acid product into an aqueous basic solution using 5% NaOH.[7] This separates the acidic product from non-acidic byproducts like biphenyl.

    • Wash the separated aqueous layer with ether one more time to remove any remaining neutral impurities.

    • Re-acidify the aqueous layer with cold 6M HCl to precipitate the this compound.

  • Purification :

    • Collect the solid product by vacuum filtration, washing with cold water.[6]

    • The crude solid can be purified by recrystallization from a suitable solvent. The purity of the final product should be confirmed by measuring its melting point and using spectroscopic techniques (NMR, IR).

References

In-Depth Technical Guide: 3-(2-Methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 168618-47-1

Synonyms: 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid

This technical guide provides a comprehensive overview of 3-(2-Methoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, provides an experimental synthesis protocol, and discusses its potential applications.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.[1] Please note that some of these properties are computationally predicted.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃PubChem[1]
Molecular Weight 228.24 g/mol PubChem[1]
CAS Number 168618-47-1PubChem[1]
Appearance White PowderHome Sunshine Pharma[2]
Purity ≥98.0%Home Sunshine Pharma[2]
Solubility Almost insoluble in water (0.06 g/L at 25 °C)Home Sunshine Pharma[2]
Storage Stored in a cool and dry well-closed container. Keep away from moisture and strong light/heat.Home Sunshine Pharma[2]
Hazard Codes Xi (Irritant)ChemicalBook
Density (Predicted) 1.193 g/cm³Dayang Chem
Vapor Pressure (Predicted) 1.11E-06 mmHg at 25°CDayang Chem
XLogP (Predicted) 3.0PubChemLite[3]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

The synthesis of biphenyl carboxylic acids, such as this compound, is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] This method involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 3-Bromobenzoic acid F This compound A->F + B B 2-Methoxyphenylboronic acid C Pd(PPh₃)₄ (Catalyst) C->F Catalyst D K₂CO₃ (Base) D->F Base E 1,4-Dioxane/H₂O (Solvent) E->F Solvent, 80°C

Figure 1: Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Procedure: [4]

  • Reaction Setup: To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add the respective substituted boronic acid (12.18 mmol) and potassium carbonate (1.21 g, 12.18 mmol).

  • Catalyst Addition: To the mixture, add Tetrakis(triphenylphosphine)palladium(0) (0.14 mL, 2.44 mmol).

  • Reaction Conditions: The resulting reaction mixture is stirred at 80°C for 16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, dilute the mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).

  • Purification: The combined organic layers are washed with water, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. The crude compound is then purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

Applications and Biological Significance

Biphenyl carboxylic acid derivatives are recognized for their diverse biological activities and are common scaffolds in medicinal chemistry.[4] While specific biological activities for this compound are not extensively documented in the provided search results, related compounds have shown potential as anticancer and anti-inflammatory agents.

For instance, various biphenyl carboxylic acids have been synthesized and screened for their in vitro anticancer activity against human breast cancer cell lines (MCF-7 & MDA-MB-231).[4] Additionally, some biphenyl compounds are known to act as antiresorptive drugs, which can slow down bone loss in conditions like osteoporosis.

The Hedgehog (Hh) signaling pathway is a crucial target in cancer therapy, and derivatives of 2-methoxybenzamide have been explored as inhibitors of this pathway.[8] Given the structural similarities, this compound could be a candidate for investigation in this context. The general workflow for evaluating such compounds is outlined below.

G A Design and Synthesize 2-methoxybenzamide derivatives B In vitro evaluation (Gli luciferase reporter assay) A->B C Determine IC₅₀ values B->C D Lead Compound Identification C->D E Mechanism of Action Study (e.g., Smoothened localization) D->E F Further Optimization E->F

Figure 2: General workflow for the evaluation of Hedgehog signaling pathway inhibitors.

Safety Information

This compound is classified with GHS pictograms indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a biphenyl derivative with potential for applications in medicinal chemistry and drug discovery. Its synthesis via Suzuki-Miyaura coupling is a well-established and versatile method. While specific biological data for this compound is limited in the public domain, the broader class of biphenyl carboxylic acids and related methoxy-substituted aromatic acids demonstrates a range of significant biological activities, suggesting that this compound is a valuable compound for further investigation by researchers and scientists.

References

"3-(2-Methoxyphenyl)benzoic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties for the compound 3-(2-Methoxyphenyl)benzoic acid, a biphenyl derivative of interest in synthetic chemistry and pharmaceutical research. The information is presented to support laboratory and development activities.

Physicochemical Properties

The fundamental molecular characteristics of this compound have been determined and are summarized below. These values are crucial for stoichiometric calculations, analytical method development, and material characterization.

PropertyValue
Molecular FormulaC₁₄H₁₂O₃
Molecular Weight228.24 g/mol [1] or 228.247 g/mol [2]

Note: The molecular weight is consistent across isomeric structures such as 4-(3-methoxyphenyl)benzoic acid and 3-methoxy-2-phenylbenzoic acid.[1][2]

Experimental Protocols & Visualizations

This document focuses solely on the molecular formula and weight of the specified compound. As such, experimental protocols for synthesis or analysis are not included.

Furthermore, the request for diagrams of signaling pathways or experimental workflows is not applicable to the presentation of these fundamental molecular properties.

References

Navigating the Therapeutic Potential: A Technical Guide to the Biological Activity of Methoxy-Substituted Biaryl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biaryl scaffold, particularly methoxy-substituted biphenyl and diphenyl ether carboxylic acids, represents a privileged structure in medicinal chemistry. These compounds have garnered significant attention for their diverse pharmacological activities, spanning a wide range of therapeutic areas. While specific data on "3-(2-Methoxyphenyl)benzoic acid" is limited in publicly available research, this technical guide will provide a comprehensive overview of the biological activities, experimental protocols, and relevant signaling pathways associated with structurally related methoxy-substituted biaryl carboxylic acid derivatives. This information aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical motif.

Biphenyl and its isosteres are fundamental backbones in a multitude of medicinally active compounds and approved drugs.[1] The inclusion of a carboxylic acid moiety often enhances solubility and provides a key interaction point with biological targets, while methoxy groups can influence metabolic stability, binding affinity, and overall pharmacological profile.[2][3] Derivatives of this class have been investigated for their potential as anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory agents.[1][4]

Enzyme Inhibition: A Prominent Mechanism of Action

A significant area of research for methoxy-substituted biaryl carboxylic acid derivatives has been their role as enzyme inhibitors. The specific substitution patterns of the methoxy and carboxylic acid groups on the biaryl rings play a crucial role in determining their potency and selectivity for various enzymes.

Case Study: 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A Inhibitors

Recent studies have identified 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as potent inhibitors of Casein Kinase 2, alpha 1 (CSNK2A), a serine/threonine kinase implicated in cancer and viral infections. The 2-methoxyphenyl group, in this case, is a key feature of these active compounds.[5]

Table 1: In-cell Target Engagement of 4-(6-((substituted-phenyl)amino)pyrazin-2-yl)benzoic acid Derivatives against CSNK2A and PIM3 Kinases [5]

CompoundR1CSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity Ratio (PIM3/CSNK2A)
2 i-Pr12181.5
4a H94024002.5
4b Me52300.57
4c Et52200.38
4f -(CH2)2OPh7602400.31
4g -(CH2)2NHMe10004200.42

Data presented as the mean of three assays with a range of ± 15%.[5]

Experimental Protocols

In-cell Target Engagement Assay (NanoBRET)

The assessment of kinase inhibition within a cellular environment provides a more physiologically relevant measure of a compound's efficacy. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a widely used method for this purpose.[5]

Workflow for NanoBRET Assay:

G start HEK293 cells transiently transfected with CSNK2A-NanoLuc® fusion vector step1 Cells seeded in 96-well plates start->step1 step2 Cells treated with test compounds at various concentrations step1->step2 step3 NanoBRET™ Tracer K-10 added step2->step3 step4 NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor added step3->step4 end BRET signal measured on a luminometer step4->end

Caption: General workflow for a NanoBRET in-cell target engagement assay.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions and transiently transfected with a plasmid encoding the target kinase (e.g., CSNK2A) fused to NanoLuc® luciferase.[5]

  • Assay Plate Preparation: Transfected cells are harvested and seeded into 96-well plates.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds.

  • Tracer Addition: A fluorescently labeled ATP-competitive kinase tracer (NanoBRET™ Tracer) is added to the wells. This tracer binds to the active site of the kinase.

  • Substrate Addition: The NanoBRET™ Nano-Glo® Substrate is added, which is a substrate for the NanoLuc® luciferase. An extracellular NanoLuc® inhibitor is also included to prevent signal from any luciferase that may be present outside the cells.

  • Signal Detection: In the absence of an inhibitor, the binding of the tracer to the NanoLuc®-fused kinase brings the fluorophore and the luciferase in close proximity, resulting in BRET. When an active inhibitor is present, it displaces the tracer, leading to a decrease in the BRET signal. The signal is measured using a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The BRET ratio is calculated, and IC50 values are determined from the dose-response curves.[5]

Signaling Pathways

While a specific signaling pathway for "this compound" is not documented, the inhibition of kinases like CSNK2A by structurally related compounds points towards the modulation of critical cellular signaling cascades. CSNK2A is a pleiotropic kinase involved in numerous cellular processes, including cell cycle regulation, apoptosis, and signal transduction.

Generalized Signaling Pathway Involving a Kinase Inhibitor:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor kinase Target Kinase (e.g., CSNK2A) receptor->kinase Signal Transduction substrate Substrate Protein kinase->substrate Phosphorylation downstream Downstream Signaling substrate->downstream inhibitor Methoxy-substituted Biaryl Carboxylic Acid Derivative inhibitor->kinase Inhibition transcription Transcription Factors downstream->transcription response Cellular Response (e.g., Proliferation, Apoptosis) transcription->response

Caption: A simplified diagram of a signaling pathway modulated by a kinase inhibitor.

Structure-Activity Relationships (SAR)

The biological activity of biphenyl derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[4][6] For kinase inhibitors, for instance, modifications to the biphenyl core can influence binding to the ATP pocket and affect selectivity.[5] In the case of the CSNK2A inhibitors mentioned, the presence and nature of the substituent on the pyrazine ring, as well as modifications to the benzoic acid moiety, significantly impacted their inhibitory potency and selectivity over other kinases like PIM3.[5]

Diverse Biological Activities of Biphenyl Derivatives

Beyond enzyme inhibition, biphenyl derivatives have been reported to possess a wide array of biological activities.[4]

  • Antimicrobial Activity: Various biphenyl derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4]

  • Anti-inflammatory Activity: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and novel derivatives continue to be explored for their anti-inflammatory potential.[1]

  • Anticancer Activity: Biphenyl derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, and research is ongoing to develop these compounds as potential anticancer agents.[1][4]

Conclusion and Future Directions

Methoxy-substituted biaryl carboxylic acids are a versatile class of compounds with significant therapeutic potential. While the specific biological profile of "this compound" remains to be fully elucidated, the broader family of related derivatives has demonstrated a rich pharmacology, particularly as enzyme inhibitors.

Future research in this area should focus on:

  • Systematic SAR studies to delineate the precise structural requirements for potent and selective activity against various biological targets.

  • Exploration of diverse therapeutic areas beyond the currently reported activities.

  • In-depth mechanistic studies to identify the specific signaling pathways and molecular interactions responsible for their biological effects.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-likeness and potential for clinical development.

The continued investigation of these promising scaffolds holds the potential for the discovery of novel and effective therapeutic agents for a range of human diseases.

References

An In-depth Guide to 3-(2-Methoxyphenyl)benzoic Acid as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)benzoic acid, systematically known as 2'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid, is a biaryl carboxylic acid that serves as a valuable building block in organic synthesis. Its structure, featuring a benzoic acid moiety linked to a methoxy-substituted phenyl ring, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its utility in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
Systematic Name 2'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid[1]
Synonyms This compound[1]
CAS Number 168618-47-1[1]
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol [1]
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as DMSO and DMF.[2]

Spectroscopic Data:

  • ¹³C NMR: A ¹³C NMR spectrum is available on SpectraBase, accessible through PubChem.[1]

  • Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides a mass spectrum with a top peak at m/z 228, corresponding to the molecular ion.[1]

  • Infrared (IR) Spectroscopy: While a specific spectrum for this compound was not found, the IR spectrum is expected to show characteristic absorptions for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-O stretches for the ether and carboxylic acid.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. Two main retrosynthetic pathways can be envisioned for this target molecule.

Synthetic Pathways

The synthesis can be approached from two different sets of starting materials, as illustrated in the diagram below.

G cluster_A Pathway A cluster_B Pathway B A_start1 3-Bromobenzoic acid A_product This compound A_start1->A_product Suzuki-Miyaura Coupling A_start2 2-Methoxyphenylboronic acid A_start2->A_product B_start1 3-Carboxyphenylboronic acid B_product This compound B_start1->B_product Suzuki-Miyaura Coupling B_start2 2-Bromoanisole B_start2->B_product

Figure 1. Retrosynthetic analysis for the synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of this compound via the Suzuki-Miyaura coupling of 3-bromobenzoic acid and 2-methoxyphenylboronic acid. This protocol is adapted from general procedures for similar couplings.[3][6]

Materials:

  • 3-Bromobenzoic acid

  • 2-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Water

  • Ethanol

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzoic acid (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 v/v/v). The use of a biphasic solvent system with a base is crucial for the transmetalation step.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid and dissolve inorganic salts.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

G start Combine Reactants: - 3-Bromobenzoic acid - 2-Methoxyphenylboronic acid - Pd Catalyst - Base add_solvent Add Degassed Solvent Mixture start->add_solvent reflux Heat to Reflux & Stir add_solvent->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Work-up & Extraction monitor->workup Upon Completion purify Purification (Chromatography/Recrystallization) workup->purify product Pure this compound purify->product G start This compound esterification Esterification start->esterification amidation Amidation start->amidation reduction Reduction start->reduction ester Ester Derivatives esterification->ester amide Amide Derivatives amidation->amide alcohol Biaryl Methanol Derivatives reduction->alcohol pharma Pharmaceuticals ester->pharma amide->pharma materials Functional Materials alcohol->materials

References

Potential Applications of 3-(2-Methoxyphenyl)benzoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "3-(2-Methoxyphenyl)benzoic acid" is not extensively documented in publicly available scientific literature. This guide provides an in-depth analysis of its potential medicinal chemistry applications based on the established biological activities of structurally related compounds, namely biphenyl carboxylic acids and methoxy-substituted biphenyls. The synthesis protocols, experimental data, and potential mechanisms of action are extrapolated from studies on these analogous molecules and should be considered as a predictive framework for the investigation of this compound.

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid yet conformationally flexible nature allows for precise spatial orientation of substituents, facilitating interactions with a variety of biological targets. The introduction of a carboxylic acid moiety provides a key interaction point, often with positively charged residues in protein binding pockets, and enhances pharmacokinetic properties. Furthermore, the presence and position of a methoxy group can significantly influence a molecule's metabolic stability, lipophilicity, and target affinity.

This technical guide explores the potential of "this compound" as a valuable scaffold in drug discovery. By examining the established anti-inflammatory and anticancer activities of its structural analogs, we aim to provide a comprehensive resource for researchers interested in the synthesis and biological evaluation of this and related compounds.

Synthesis of this compound and its Analogs

The most versatile and widely employed method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.

Proposed Synthetic Route for this compound

A plausible synthetic route for this compound involves the Suzuki-Miyaura coupling of 3-bromobenzoic acid with 2-methoxyphenylboronic acid.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 3-Bromobenzoic Acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., 1,4-Dioxane/H2O) A->C B 2-Methoxyphenylboronic Acid B->C D This compound C->D Suzuki-Miyaura Coupling

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol adapted from the synthesis of similar biphenyl carboxylic acids.[1]

  • Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1 equivalent), 2-methoxyphenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), followed by a base such as potassium carbonate (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Purification: Filter the crude product and wash with water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Therapeutic Applications

Based on the biological activities of structurally related biphenyl carboxylic acids and methoxy-substituted biphenyls, "this compound" is a promising candidate for investigation in the following therapeutic areas:

Anti-inflammatory Activity

Numerous biphenyl carboxylic acid derivatives have demonstrated potent anti-inflammatory properties.[2][3][4] These compounds often act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [3]

This is a standard in-vivo model to assess acute anti-inflammatory activity.

  • Animal Model: Use adult Wistar rats, fasted overnight before the experiment.

  • Compound Administration: Administer the test compound (e.g., this compound) orally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour) post-compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Anticancer Activity

The biphenyl scaffold is present in many compounds with significant anticancer activity.[1][5] Methoxy-substituted biphenyls, in particular, have shown cytotoxicity against various cancer cell lines.[6][7] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[5]

Experimental Protocol: MTT Assay for Cytotoxicity [6]

This is a colorimetric assay to assess the metabolic activity of cells and, by inference, their viability.

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data from Structurally Related Compounds

The following tables summarize the reported biological activities of biphenyl carboxylic acid and methoxy-substituted biphenyl derivatives. This data can serve as a benchmark for the evaluation of "this compound".

Table 1: Anti-inflammatory Activity of Biphenyl Carboxamide Derivatives [3]

CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3h)
4'-methylbiphenyl-2-(4-carboxyphenyl)carboxamide (4e)10058.3
Celecoxib566.7

Table 2: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Analogs [1]

CompoundCell LineIC50 (µM)
1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3a)MCF-710.14 ± 2.05
1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3a)MDA-MB-23110.78 ± 2.58
1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3j)MCF-79.92 ± 0.97
1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3j)MDA-MB-2319.54 ± 0.85
TamoxifenMCF-78.75 ± 1.05
TamoxifenMDA-MB-2319.12 ± 1.28

Table 3: In Vitro Anticancer Activity of Hydroxylated Biphenyl Compounds [5]

CompoundCell LineIC50 (µM)
Compound 11Melanoma Cells1.7 ± 0.5
Compound 12Melanoma Cells2.0 ± 0.7

Potential Signaling Pathways

Based on the anticancer activity of related compounds, a potential mechanism of action for this compound could be the induction of apoptosis.

G cluster_pathway Potential Apoptotic Pathway A This compound B Cellular Stress A->B C Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Release of Cytochrome c D->E F Apoptosome Formation E->F G Caspase Activation (e.g., Caspase-9, Caspase-3) F->G H Apoptosis G->H

Caption: A potential intrinsic apoptotic pathway.

Conclusion

While "this compound" remains a relatively unexplored molecule, the extensive research on its structural analogs strongly suggests its potential as a valuable scaffold in medicinal chemistry. The biphenyl carboxylic acid framework has consistently yielded compounds with significant anti-inflammatory and anticancer activities. The synthetic accessibility of this class of compounds, primarily through the robust Suzuki-Miyaura coupling, further enhances their appeal for drug discovery programs.

This technical guide provides a foundational framework for the investigation of "this compound". The presented synthetic strategies, biological evaluation protocols, and data from related compounds offer a starting point for researchers to unlock the therapeutic potential of this and similar molecules. Further studies are warranted to synthesize and evaluate the specific biological activities of "this compound" and to elucidate its precise mechanisms of action.

References

An In-depth Technical Guide to the Solubility of 3-(2-Methoxyphenyl)benzoic Acid and its Analogs in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the solubility of aromatic carboxylic acids, with a focus on providing actionable data and methodologies.

Predicted Solubility Profile of 3-(2-Methoxyphenyl)benzoic Acid

Based on the general principles of solubility ("like dissolves like"), this compound, an aromatic carboxylic acid, is expected to exhibit poor solubility in water and non-polar solvents. Its solubility is predicted to be significantly better in polar organic solvents, particularly those capable of hydrogen bonding. The presence of both a carboxylic acid group and a methoxy group, which can participate in hydrogen bonding, will influence its interactions with different solvents.

Quantitative Solubility Data for Structural Isomers and Analogs

To provide a practical reference, the following tables summarize the quantitative solubility data for a close structural isomer, 4-Methoxybenzoic acid, in various organic solvents at different temperatures. This data is crucial for understanding the potential solubility behavior of this compound and for designing crystallization and purification processes.

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Organic Solvents at Different Temperatures (K) [1][2][3]

Temperature (K)1-ButanolIsobutanol2-Butanol1-PentanolEthylene Glycol
283.150.08950.07680.09870.07120.0123
288.150.10830.09350.11920.08650.0151
293.150.13020.11290.14350.10470.0184
298.150.15560.13560.17180.12610.0224
303.150.18490.16190.20450.15130.0271
308.150.21860.19230.24210.18050.0328
313.150.25740.22730.28510.21450.0396
318.150.30190.26750.33410.25380.0478
323.150.35290.31360.38980.29910.0577
328.150.41120.36640.45290.35140.0696
Temperature (K)Ethyl Formate1-Propyl AcetateIsopropyl Acetaten-Butyl Acetate
283.150.02890.03560.04120.0321
288.150.03450.04230.04910.0383
293.150.04120.05050.05860.0457
298.150.04910.06020.06990.0545
303.150.05840.07180.08330.0650
308.150.06940.08540.09910.0773
313.150.08240.10150.11780.0919
318.150.09790.12060.14000.1092
323.150.11620.14330.16630.1297
328.150.13790.17020.19750.1540
Temperature (K)Acetone2-ButanoneCyclohexanoneTolueneTetrahydrofuran
283.150.09870.07890.10230.01230.1234
288.150.11890.09510.12340.01480.1487
293.150.14320.11460.14870.01780.1791
298.150.17250.13810.17910.02140.2157
303.150.20780.16640.21570.02580.2598
308.150.24990.20050.25980.03110.3129
313.150.30110.24150.31290.03740.3769
318.150.36270.29090.37690.04510.4539
323.150.43690.35040.45390.05430.5466
328.150.52620.42210.54660.06540.6582

Qualitative Solubility of Methoxybenzoic Acid Isomers:

  • 2-Methoxybenzoic acid: Soluble in boiling water and organic solvents. It is freely soluble in ethanol.[4] A solubility of 5 mg/mL at 30 °C has been reported.[4]

  • 3-Methoxybenzoic acid: Soluble in 95% ethanol (50 mg/mL), methanol, and water (2 mg/mL at 25°C).[5][6] It is also soluble in ether.[7]

  • 4-Methoxybenzoic acid: Highly soluble in alcohols like ethanol and methanol, and soluble in ether and ethyl acetate.[8][9] It is sparingly soluble in cold water (0.3 g/L at 20°C).[1][8]

Experimental Protocols for Solubility Determination

The following section details established methodologies for determining the equilibrium solubility of aromatic carboxylic acids.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely used method for determining the thermodynamic equilibrium solubility of a compound.[10]

Materials:

  • Compound of interest (e.g., this compound)

  • Selected organic solvent

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Filtration device (e.g., syringe filters, 0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker with a constant temperature bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter to remove any undissolved microcrystals.

  • Quantification: Analyze the concentration of the solute in the filtrate using a suitable analytical method.

Analytical Techniques for Quantification

a) Gravimetric Method: [2][3]

  • Accurately weigh a clean, dry vial.

  • Transfer a known volume of the filtered saturated solution into the weighed vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Once the solvent is completely removed and a constant weight is achieved, reweigh the vial containing the dried solute.

  • The mass of the dissolved solute can be calculated by the difference in weight. Solubility is then expressed in terms of mass per volume or mass per mass of solvent.

b) High-Performance Liquid Chromatography (HPLC): [1]

  • Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and determine the peak area.

  • Calculate the concentration of the compound in the diluted sample using the calibration curve.

  • Account for the dilution factor to determine the original concentration in the saturated solution. A typical HPLC method for benzoic acid derivatives would involve a C18 column and a mobile phase of acetonitrile and water with an acidic modifier, with UV detection around 254 nm.[1]

c) UV-Vis Spectroscopy:

  • Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at λmax.

  • Determine the concentration of the compound in the diluted sample from the calibration curve.

  • Calculate the original concentration in the saturated solution by accounting for the dilution.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of an aromatic carboxylic acid using the shake-flask method.

Solubility_Workflow start Start: Select Compound and Solvent add_excess Add Excess Solid Compound to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h shaking) add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter to Remove Particulates sample->filter quantify Quantify Solute Concentration filter->quantify gravimetric Gravimetric Analysis quantify->gravimetric Method 1 hplc HPLC Analysis quantify->hplc Method 2 uv_vis UV-Vis Spectroscopy quantify->uv_vis Method 3 end End: Report Solubility Data gravimetric->end hplc->end uv_vis->end

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to 3-(2-Methoxyphenyl)benzoic Acid: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative. The document details its chemical identity, historical context of its structural class, modern synthetic protocols, and extensive characterization data. While specific biological activities and its role in signaling pathways are still under investigation, this guide furnishes researchers with the foundational knowledge required for future exploration of this compound in medicinal chemistry and drug discovery.

Introduction

This compound, also known as 2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, belongs to the class of biphenyl carboxylic acids. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. The rigid yet conformationally flexible biphenyl scaffold allows for precise spatial orientation of functional groups, making it a valuable pharmacophore for targeting various biological receptors and enzymes. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for researchers and drug development professionals.

Discovery and History

While the specific discovery of this compound is not well-documented in readily available literature, the history of its structural class, biphenyls, dates back over a century. The synthesis of biphenyl derivatives has evolved significantly, with early methods like the Wurtz-Fittig reaction and Ullmann coupling paving the way for more efficient and versatile techniques. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of unsymmetrical biaryls, making compounds like this compound readily accessible for research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, 2'-Methoxybiphenyl-3-carboxylic acidPubChem[1]
CAS Number 168618-47-1PubChem[1]
Molecular Formula C₁₄H₁₂O₃PubChem[1]
Molecular Weight 228.24 g/mol PubChem[1]
Predicted XLogP3 3.0PubChemLite[2]
Predicted Hydrogen Bond Donor Count 1PubChem[1]
Predicted Hydrogen Bond Acceptor Count 3PubChem[1]
Predicted Rotatable Bond Count 32-BIPHENYL-(3'-METHOXY)CARBOXYLIC ACID 38087-96-6 wiki - Guidechem

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

General Suzuki-Miyaura Coupling Protocol

This protocol is a generalized procedure based on established methods for the synthesis of biphenyl carboxylic acids.

Reaction Scheme:

Materials:

  • 3-Bromobenzoic acid

  • 2-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Palladium(II) acetate with a phosphine ligand)

  • Base (e.g., Potassium carbonate, Sodium carbonate, Cesium carbonate)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 3-bromobenzoic acid (1 equivalent), 2-methoxyphenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling an inert gas through it for 15-30 minutes.

  • Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to a temperature between 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl acetate/Hexane) or by column chromatography on silica gel.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants 3-Bromobenzoic Acid + 2-Methoxyphenylboronic Acid Reaction_Setup Combine Reactants, Catalyst, Base, and Solvent Reactants->Reaction_Setup Catalyst_Base Palladium Catalyst + Base Catalyst_Base->Reaction_Setup Solvent Solvent System Solvent->Reaction_Setup Degassing Degas with Inert Gas Reaction_Setup->Degassing Heating Heat and Stir Degassing->Heating Workup Acidification and Precipitation Heating->Workup Purification Recrystallization or Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

A flowchart illustrating the general synthetic workflow for this compound.

Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.0 - 8.2m8HAr-H
Methoxy Protons~3.8s3H-OCH₃
Carboxylic Acid Proton10.0 - 13.0br s1H-COOH
¹³C NMR (Predicted) Chemical Shift (ppm)Assignment
Carbonyl Carbon~170C=O
Aromatic Carbons110 - 160Ar-C
Methoxy Carbon~55-OCH₃
Infrared (IR) Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)3300 - 2500Broad
C-H (Aromatic)3100 - 3000Sharp
C=O (Carboxylic Acid)1710 - 1680Strong, Sharp
C=C (Aromatic)1600 - 1450Medium to Weak
C-O (Aryl Ether)1275 - 1200Strong
C-O (Carboxylic Acid)1320 - 1210Medium
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 228. Key fragmentation patterns would likely involve the loss of a hydroxyl group (-OH, m/z 211), a carboxyl group (-COOH, m/z 183), and a methoxy group (-OCH₃, m/z 197).

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been definitively reported for this compound, its structural class, biphenyl carboxamides, has been investigated for various therapeutic applications. Notably, some ortho-biphenyl carboxamides have been identified as potent inhibitors of the Hedgehog signaling pathway by acting as antagonists of the Smoothened (SMO) receptor.[3] The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development and progression of several types of cancer.

Additionally, various benzoic acid derivatives have been shown to inhibit a range of enzymes, including carbonic anhydrases and protein-tyrosine phosphatases.[4]

Hypothetical Signaling Pathway Involvement:

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits GLI_A Activated GLI GLI->GLI_A Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Transcription Hh Hedgehog Ligand Hh->PTCH1 Binds Inhibitor This compound (Hypothetical) Inhibitor->SMO Inhibits (Hypothesized)

A diagram of the Hedgehog signaling pathway, indicating a hypothetical point of inhibition by this compound.

Conclusion

This compound is a readily accessible biphenyl derivative with well-defined physicochemical properties. While its biological activities are yet to be fully elucidated, its structural similarity to known inhibitors of key signaling pathways, such as the Hedgehog pathway, makes it an intriguing candidate for further investigation in drug discovery programs. This technical guide provides a comprehensive starting point for researchers interested in exploring the therapeutic potential of this and related compounds. Future work should focus on the experimental determination of its biological targets and the elucidation of its mechanism of action.

References

Methodological & Application

Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reliable and efficient three-step synthetic route for the preparation of 3-(2-Methoxyphenyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the protection of the carboxylic acid functionality of 3-hydroxybenzoic acid via Fischer esterification. The key carbon-carbon bond formation is then achieved through a Suzuki-Miyaura cross-coupling reaction of the corresponding aryl triflate with 2-methoxyphenylboronic acid. The final step involves the saponification of the methyl ester to yield the desired product. This protocol provides detailed methodologies for each step, along with expected yields and purification strategies, to facilitate its application in a research and development setting.

Introduction

Biphenyl scaffolds are privileged structures in drug discovery, appearing in numerous pharmacologically active molecules. The title compound, this compound, incorporates this biphenyl motif and possesses functional groups that allow for further chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures. The synthetic pathway described herein was developed to provide a clear and reproducible method for accessing this compound from readily available starting materials.

Overall Synthetic Scheme

The synthesis of this compound from 3-hydroxybenzoic acid is accomplished in three sequential steps:

  • Fischer Esterification: Protection of the carboxylic acid of 3-hydroxybenzoic acid as a methyl ester.

  • Triflation and Suzuki-Miyaura Coupling: Conversion of the phenolic hydroxyl group to a triflate, followed by a palladium-catalyzed cross-coupling with 2-methoxyphenylboronic acid.

  • Saponification: Hydrolysis of the methyl ester to the final carboxylic acid product.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

StepReactionReactantsProductTypical Yield (%)
1Fischer Esterification3-Hydroxybenzoic acid, Methanol, H₂SO₄Methyl 3-hydroxybenzoate90-95
2aTriflationMethyl 3-hydroxybenzoate, Triflic anhydride, PyridineMethyl 3-(trifluoromethanesulfonyloxy)benzoate90-98
2bSuzuki-Miyaura CouplingMethyl 3-(trifluoromethanesulfonyloxy)benzoate, 2-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃Methyl 3-(2-methoxyphenyl)benzoate85-95
3SaponificationMethyl 3-(2-methoxyphenyl)benzoate, NaOH, H₂O/MeOHThis compound95-99[1]

Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxybenzoate (Fischer Esterification)

Materials:

  • 3-Hydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol) and anhydrous methanol (100 mL).

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate as a white solid.

Step 2a: Synthesis of Methyl 3-(trifluoromethanesulfonyloxy)benzoate (Triflation)

Materials:

  • Methyl 3-hydroxybenzoate

  • Pyridine (anhydrous)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (6.4 mL, 78.8 mmol) dropwise via syringe.

  • Slowly add trifluoromethanesulfonic anhydride (12.2 mL, 72.3 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 3-(trifluoromethanesulfonyloxy)benzoate.

Step 2b: Synthesis of Methyl 3-(2-methoxyphenyl)benzoate (Suzuki-Miyaura Coupling)

Materials:

  • Methyl 3-(trifluoromethanesulfonyloxy)benzoate

  • 2-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

Procedure:

  • To a Schlenk flask, add methyl 3-(trifluoromethanesulfonyloxy)benzoate (10.0 g, 35.2 mmol), 2-methoxyphenylboronic acid (6.4 g, 42.2 mmol), and potassium carbonate (14.6 g, 105.6 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (2.0 g, 1.76 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (100 mL), ethanol (25 mL), and deionized water (25 mL).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

  • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 3-(2-methoxyphenyl)benzoate.

Step 3: Synthesis of this compound (Saponification)

Materials:

  • Methyl 3-(2-methoxyphenyl)benzoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 3-(2-methoxyphenyl)benzoate (5.0 g, 20.6 mmol) in methanol (50 mL).

  • Add a solution of sodium hydroxide (2.5 g, 62.5 mmol) in deionized water (25 mL).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[1]

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

  • Acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 20 mL).

  • Dry the solid in a vacuum oven to obtain this compound.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Triflation & Suzuki Coupling cluster_2 Step 3: Saponification start 3-Hydroxybenzoic Acid ester Methyl 3-hydroxybenzoate start->ester MeOH, H₂SO₄ (cat.) triflate Methyl 3-(trifluoromethanesulfonyloxy)benzoate ester->triflate Tf₂O, Pyridine suzuki_product Methyl 3-(2-methoxyphenyl)benzoate triflate->suzuki_product 2-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ final_product This compound suzuki_product->final_product 1. NaOH, H₂O/MeOH 2. HCl

Caption: Overall workflow for the synthesis of this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(OTf)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product aryl_triflate Ar-OTf aryl_triflate->pd_complex1 boronic_acid Ar'-B(OH)₂ boronic_acid->pd_complex1 base Base (e.g., K₂CO₃) base->pd_complex1

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The three-step synthesis outlined in this application note provides a robust and scalable method for the preparation of this compound. The protocols are based on well-established and high-yielding reactions, ensuring reproducibility. This compound serves as a key intermediate for the development of novel pharmaceuticals and functional materials, and this detailed guide is intended to support such research endeavors.

References

Synthesis of 3-(2-Methoxyphenyl)benzoic Acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(2-Methoxyphenyl)benzoic acid, a biaryl carboxylic acid of interest in medicinal chemistry and materials science. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromobenzoic acid and 2-methoxyphenylboronic acid. This method is widely employed due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the starting materials.[1][2] This application note includes a summary of quantitative data, a detailed step-by-step protocol, and a workflow diagram to ensure reproducibility and facilitate adoption in research and development laboratories.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Materials
3-Bromobenzoic acid1.0 mmol[1]
2-Methoxyphenylboronic acid1.2 mmol[1]
Catalyst
Palladium(II) acetate (Pd(OAc)₂)0.02 equiv[3]
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)0.04 equiv[3]
Base
Potassium carbonate (K₂CO₃)3.0 mmol[1]
Solvent
Toluene / Water8 mL / 2 mL[1]
Reaction Conditions
Temperature90-100 °C[1]
Reaction Time12-24 hours[1]
Product
This compound
Theoretical Yield228.24 mg
Purity>95% (typical after purification)
Characterization
AppearanceOff-white to white solid
Molecular FormulaC₁₄H₁₂O₃
Molecular Weight228.24 g/mol

Experimental Protocol

This protocol details the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromobenzoic acid

  • 2-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Distilled water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzoic acid (1.0 equiv), 2-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).[1][3]

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene.[3]

  • Addition of Reagents: Add the catalyst mixture to the round-bottom flask. Subsequently, add anhydrous toluene and water to the flask to create the reaction solvent system.[1][3]

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas (e.g., argon or nitrogen) through the solvent for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Under an inert atmosphere, heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.[3]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[3]

    • Wash the combined organic layers with water and then with brine.[1][3]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][3]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure this compound.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 3-Bromobenzoic acid - 2-Methoxyphenylboronic acid - K₂CO₃ catalyst Prepare Catalyst: - Pd(OAc)₂ - RuPhos in Toluene addition Add Catalyst & Solvents (Toluene/Water) catalyst->addition degas Degas with Inert Gas addition->degas heat Heat to 90-100 °C (12-24h) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool acidify Acidify with HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 3-(2-Methoxyphenyl)benzoic Acid in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Methoxyphenyl)benzoic acid and its structural analogs represent a promising scaffold for the development of novel anti-inflammatory agents. The presence of the benzoic acid moiety, common in many non-steroidal anti-inflammatory drugs (NSAIDs), combined with the methoxyphenyl group, offers a framework for designing molecules with potential inhibitory activity against key inflammatory mediators. Research into derivatives of this and related structures has revealed compounds with significant efficacy in targeting enzymes such as cyclooxygenase (COX) and signaling pathways like NF-κB, both of which are pivotal in the inflammatory response. This document provides an overview of the application of these derivatives, along with detailed protocols for their synthesis and evaluation.

While direct studies on this compound as a starting material for anti-inflammatory agents are limited in publicly available literature, this document draws upon research on structurally related compounds, such as 3-amide benzoic acid derivatives and various methoxyphenyl-containing molecules, to provide relevant protocols and data.

Data Presentation

The following tables summarize the anti-inflammatory activity of various benzoic acid and methoxyphenyl derivatives, highlighting their potential as therapeutic agents.

Table 1: In Vitro Inhibitory Activity of Benzoic Acid and Methoxyphenyl Derivatives

Compound IDTargetAssay TypeIC50 ValueReference CompoundIC50 of ReferenceSource
16c (a 3-amide benzoic acid derivative)P2Y14 ReceptorRadioligand Binding1.77 nMPPTNNot Reported[1]
2f (a methoxylated phenyl-based chalcone)Nitric Oxide ProductionLPS-induced RAW264.7 macrophages11.2 µMNot ReportedNot Reported[2]
PYZ20 (a dihydropyrazole sulfonamide derivative)COX-2Enzyme Inhibition Assay0.33 µMCelecoxib0.052 µM[3]
PYZ32 (a dihydro-pyrazolyl-thiazolinone derivative)COX-2Enzyme Inhibition Assay0.5 µMCelecoxib0.1 µM[3]
IXZ3 (an isoxazole derivative)COX-2Enzyme Inhibition Assay0.95 µMNot ReportedNot Reported[3]
A3 (a 2-(trimethoxyphenyl)-thiazole)COX-2Enzyme Immunoassay23.26 µMMeloxicam12.50 µM[4]

Table 2: In Vivo Anti-inflammatory Activity of Related Compounds

Compound IDAnimal ModelAssayDose% Inhibition of EdemaReference Compound% Inhibition by ReferenceSource
Compound 1 (a 3-oxopiperazin-2-ylidene acetyl)benzoic acidCarrageenan-induced rat paw edemaIntraperitoneal administration25 mg/kg48.9 - 63.1%DiclofenacComparable[5]
Ketoprofen derivative 16 Carrageenan-induced rat paw edemaNot specifiedNot specified91%Ketoprofen47%[6]
Ibuprofen derivative 21 Carrageenan-induced rat paw edemaNot specifiedNot specified67%Ibuprofen36%[6]

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of anti-inflammatory agents derived from or related to this compound.

Protocol 1: Synthesis of 3-Amide Benzoic Acid Derivatives

This protocol is adapted from the synthesis of novel P2Y14 receptor antagonists.[1]

Objective: To synthesize 3-amide benzoic acid derivatives as potential anti-inflammatory agents.

Materials:

  • 3-aminobenzoic acid derivative

  • Carboxylic acid partner

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 3-aminobenzoic acid derivative (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF.

  • Add EDCI (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired 3-amide benzoic acid derivative.

  • Characterize the final product using NMR and mass spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on a common enzyme immunoassay method.[4]

Objective: To determine the in vitro inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Reaction buffer (e.g., Tris-HCl)

  • Heme

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib, Meloxicam)

  • Enzyme Immunoassay (EIA) kit for prostaglandin quantification

  • 96-well plates

  • Incubator

Procedure:

  • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add various concentrations of the test compounds or reference inhibitors to the wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 2 minutes.

  • Stop the reaction by adding a solution of hydrochloric acid.

  • Quantify the amount of prostaglandin produced using a specific EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model for assessing acute inflammation.[5]

Objective: To evaluate the in vivo anti-inflammatory efficacy of synthesized compounds.

Materials:

  • Wistar rats or BALB/c mice

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Diclofenac, Indomethacin)

  • 1% Carrageenan solution in saline

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, reference drug, and test compound groups (at various doses).

  • Administer the test compounds and reference drug orally or intraperitoneally.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Mandatory Visualizations

Signaling Pathways

G Figure 1: Simplified NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes induces

Caption: Simplified NF-κB signaling pathway in inflammation.

G Figure 2: Cyclooxygenase (COX) Pathway in Inflammation cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_stimuli Stimuli Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA releases PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys produces PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam produces Inflammation Inflammation Pain, Fever PGs_inflam->Inflammation mediates Inflam_stim Inflammatory Stimuli Inflam_stim->COX2 induces expression

Caption: Cyclooxygenase (COX) pathway in inflammation.

Experimental Workflow

G Figure 3: General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis StartMat Starting Materials (e.g., this compound analog) Synthesis Chemical Synthesis (e.g., Amide Coupling) StartMat->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization COX_assay COX-1/COX-2 Inhibition Assay Characterization->COX_assay Cell_assay Cell-based Assays (e.g., NO, Cytokine production) Characterization->Cell_assay Animal_model Animal Model of Inflammation (e.g., Paw Edema) Characterization->Animal_model Data_analysis IC50 / ED50 Determination SAR Studies COX_assay->Data_analysis Cell_assay->Data_analysis Animal_model->Data_analysis

Caption: General workflow for synthesis and evaluation.

References

Application of 3-(2-Methoxyphenyl)benzoic Acid Analogs in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct agrochemical research on "3-(2-Methoxyphenyl)benzoic acid" is not extensively documented in publicly available literature, the broader class of benzoic acid and phenoxybenzoic acid derivatives has been a subject of significant investigation for the development of new agrochemicals. These compounds have shown a range of biological activities, including fungicidal, herbicidal, and insecticidal properties. This document provides an overview of the application of structurally related compounds in agrochemical research, offering potential starting points for the investigation of "this compound" and its derivatives.

Application Notes: Potential Agrochemical Activities

Based on the activities of related benzoic acid derivatives, "this compound" could be investigated for the following agrochemical applications:

  • Fungicidal Activity: Benzoic acid and its analogs have demonstrated antifungal properties against various plant pathogens.[1][2][3] Research has shown that modifications to the benzoic acid structure, such as the addition of methoxy groups, can influence antifungal efficacy.[1] Therefore, "this compound" represents a candidate for screening against fungal diseases affecting crops. The mechanism of action for some benzoic acid analogs involves the disruption of the oxidative stress response system in fungi.[1]

  • Herbicidal Activity: Certain benzoic acid derivatives are known to act as herbicides.[4][5][6][7][8] For instance, some picolinic acid compounds, which are structurally related, act as synthetic auxin herbicides.[5] The herbicidal effect of some benzamides is achieved by interfering with the biosynthesis of β-carotene and plastoquinone, leading to a bleaching effect on the treated plants.[6]

  • Insecticidal Activity: Derivatives of benzoic acid are integral components of certain insecticides. Methoxyfenozide, a diacylhydrazine insecticide, contains a benzoic acid moiety and functions as an ecdysone receptor agonist, disrupting the molting process in lepidopteran insects.[9] Furthermore, 3-phenoxybenzoic acid is a known metabolite of several pyrethroid insecticides.[10][11] This suggests that the core benzoic acid structure can be a key element in designing new insecticidal compounds.

Quantitative Data on Related Compounds

The following table summarizes quantitative data for various benzoic acid derivatives from agrochemical research.

Compound/Derivative ClassTarget Organism/EnzymeActivity MetricValueReference
Benzoic AcidAlternaria solaniIC5044.69 ppm[2]
ρ-hydroxybenzoic acid (HBA)Alternaria solaniIC5058.80 ppm[2]
Protocatechuic acid (PCA)Alternaria solaniIC5049.79 ppm[2]
MethoxyfenozideLepidopteran Ecdysone ReceptorKd0.5 nM[9]
N-benzyl-2-methoxy-5-propargyloxybenzoamide (Compound 406)Post-emergence herbicideComparable to Mesotrione-[6]
3-(2-pyridinyl)-benzothiazol-2-one derivatives (I-01, I-09)Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleraceaComplete inhibition75 g ha-1[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for related compounds are provided below. These can serve as a template for designing experiments for "this compound".

In Vitro Antifungal Activity Assay

This protocol is adapted from studies on the fungistatic activity of benzoic acid derivatives against plant pathogens.[2]

  • Preparation of Fungal Cultures: The target fungus (e.g., Alternaria solani) is cultured on a suitable medium such as Potato Dextrose Agar (PDA) at 25-28°C for 7-10 days.

  • Preparation of Test Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve the desired final concentrations.

  • Poisoned Food Technique:

    • The PDA medium is autoclaved and allowed to cool to approximately 45-50°C.

    • The test compound solution is added to the molten PDA to achieve the desired final concentration. An equivalent amount of solvent is added to the control plates.

    • The amended PDA is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture is placed in the center of each PDA plate (both treated and control).

  • Incubation: The plates are incubated at 25-28°C in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the fungus in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of mycelial growth (IC50) is determined by probit analysis of the dose-response data.

Herbicidal Activity Assay (Post-emergence)

This protocol is based on studies evaluating the post-emergence herbicidal activity of novel compounds.[4][7]

  • Plant Cultivation: Seeds of test weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) are sown in pots containing a suitable potting mix and grown in a greenhouse under controlled conditions (e.g., 25±2°C, 14h light/10h dark cycle).

  • Treatment Application: The test compounds are formulated as an emulsifiable concentrate or a wettable powder. The formulation is then diluted with water to the desired application rates (e.g., g ha-1).

  • Spraying: The herbicidal solutions are applied to the weeds at a specific growth stage (e.g., 2-3 leaf stage) using a laboratory sprayer calibrated to deliver a specific volume. Control plants are sprayed with the formulation blank (without the test compound).

  • Evaluation: The plants are returned to the greenhouse and observed for herbicidal effects over a period of time (e.g., 14-21 days).

  • Data Assessment: Herbicidal injury is visually assessed and rated on a scale of 0 to 100%, where 0 represents no effect and 100 represents complete plant death.

Visualizations

General Workflow for Screening Agrochemical Activity

The following diagram illustrates a typical workflow for the initial screening of a novel compound for potential agrochemical applications.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Lead Optimization cluster_3 Advanced Evaluation Synthesis Synthesis of this compound & Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Fungicidal In vitro Antifungal Assays Characterization->Fungicidal Herbicidal Seed Germination & Seedling Growth Assays Characterization->Herbicidal Insecticidal Insect Toxicity Assays Characterization->Insecticidal DoseResponse Dose-Response Studies Fungicidal->DoseResponse Herbicidal->DoseResponse Insecticidal->DoseResponse Spectrum Spectrum of Activity DoseResponse->Spectrum ModeOfAction Mode of Action Studies Spectrum->ModeOfAction SAR Structure-Activity Relationship ModeOfAction->SAR Greenhouse Greenhouse & Field Trials SAR->Greenhouse Toxicology Toxicological & Environmental Fate Studies Greenhouse->Toxicology G BenzoicAcid Benzoic Acid Analog ROS Reactive Oxygen Species (ROS) Production BenzoicAcid->ROS Induces MAPK MAP Kinase Cascade (e.g., sakA, mpkC) BenzoicAcid->MAPK Disrupts ROS->MAPK Activates StressResponse Oxidative Stress Response Genes MAPK->StressResponse Regulates FungalGrowth Fungal Growth Inhibition MAPK->FungalGrowth StressResponse->FungalGrowth

References

Application Note: Spectroscopic Characterization of 3-(2-Methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 3-(2-Methoxyphenyl)benzoic acid using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These analytical techniques are fundamental in the structural elucidation and purity assessment of pharmaceutical intermediates and active pharmaceutical ingredients. This note includes predicted spectral data, detailed experimental procedures, and visual workflows to guide researchers in their analytical endeavors.

Introduction

This compound is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Accurate structural confirmation and purity analysis are critical for its use in research and development. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, while IR spectroscopy identifies the key functional groups present. This application note serves as a practical guide for the comprehensive spectroscopic characterization of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1H
Aromatic Protons7.0 - 8.2Multiplet8H
Methoxy Protons (-OCH₃)3.8 - 3.9Singlet3H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-C OOH)165 - 175
Aromatic Carbons110 - 160
Methoxy Carbon (-OC H₃)55 - 60
Predicted IR Absorption Data

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether and carboxylic acid, and the C-H and C=C vibrations of the aromatic rings.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad
CarbonylC=O Stretch1680 - 1710Strong
AromaticC=C Stretch1450 - 1600Medium-Strong
Ether/Carboxylic AcidC-O Stretch1200 - 1300Strong
AromaticC-H Bending (out-of-plane)750 - 900Strong

Experimental Protocols

The following are detailed protocols for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

  • Weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial for dissolving the sample and avoiding signal overlap.

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

3.1.2. Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a standard ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C. A proton-decoupled sequence is typically used.

  • Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy Protocol

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound onto the center of the ATR crystal.

  • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

  • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • After data collection, clean the ATR crystal thoroughly to remove all traces of the sample.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_results Results Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Deposit Deposit on ATR Crystal Sample->Deposit NMR_Acquisition ¹H and ¹³C NMR Data Acquisition Dissolve->NMR_Acquisition IR_Acquisition FT-IR Data Acquisition Deposit->IR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis NMR_Processing->NMR_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment NMR_Analysis->Purity_Assessment IR_Processing Background Subtraction IR_Acquisition->IR_Processing IR_Analysis Peak Identification IR_Processing->IR_Analysis IR_Analysis->Structure_Confirmation

Caption: General workflow for spectroscopic characterization.

Application Notes and Protocols for the Use of Methoxybenzoic Acids in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxybenzoic acids and their derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals. Their structural features allow for various chemical modifications, making them versatile building blocks in medicinal chemistry. This document provides a detailed overview of the application of a representative methoxybenzoic acid, 3-Methoxybenzoic acid, as an intermediate in the production of pharmaceuticals, with a specific focus on the synthesis of 3-methoxypropiophenone, a key intermediate for the drug tapentadol.

Application of 3-Methoxybenzoic Acid in the Synthesis of 3-Methoxypropiophenone

3-Methoxybenzoic acid serves as a crucial starting material for the synthesis of 3-methoxypropiophenone. This propiophenone derivative is a key intermediate in the manufacturing of Tapentadol, an opioid analgesic used for the management of moderate to severe pain. The synthesis involves the conversion of 3-methoxybenzoic acid into its corresponding acid chloride, followed by further reactions to yield the desired ketone.

The overall transformation is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity of the final product. The following sections provide a detailed experimental protocol and quantitative data for this synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-methoxypropiophenone from 3-methoxybenzoic acid, as described in the detailed experimental protocol.

StepReactionStarting MaterialReagentsProductYield (%)Purity (%)
1Acyl Chloride Formation3-Methoxybenzoic acidThionyl chloride, Toluene3-Methoxybenzoyl chloride--
2Amide Formation3-Methoxybenzoyl chloride-3-Methoxybenzamide>98-
3Nitrile Formation3-Methoxybenzamide-3-Methoxybenzonitrile--
4Ketone Formation3-Methoxybenzonitrile-3-Methoxypropiophenone>99-

Note: Specific yields for intermediate steps are often high and the overall process is optimized for industrial-scale production. The purity of the final product is a critical parameter.

Experimental Protocol: Synthesis of 3-Methoxypropiophenone from 3-Methoxybenzoic Acid

This protocol outlines the key steps for the synthesis of 3-methoxypropiophenone, a key intermediate for Tapentadol, starting from 3-methoxybenzoic acid.[1]

Step 1: Preparation of 3-Methoxybenzoic acid

This step assumes 3-Methoxybenzoic acid is the starting material, which can be prepared by the etherification of m-Salicylic acid.[1]

  • Reaction: m-Salicylic acid is reacted with a methylating agent, such as methyl sulfate, in the presence of a base like sodium hydroxide.

  • Procedure:

    • In a reaction vessel, dissolve m-Salicylic acid and sodium hydroxide in water.

    • Cool the mixture to approximately 30°C.

    • Slowly add methyl sulfate to the reaction mixture.

    • After the addition is complete, heat the mixture to reflux and maintain for several hours.

    • Cool the reaction mixture and acidify with an acidic solution to a pH of 2-3 to precipitate the product.

    • Isolate the 3-Methoxybenzoic acid by filtration and dry the product.

Step 2: Preparation of 3-Methoxybenzoyl chloride and 3-Methoxybenzamide [1]

  • Reaction: 3-Methoxybenzoic acid is converted to its acid chloride using thionyl chloride, which is then reacted to form the amide.

  • Procedure:

    • In a suitable reactor, mix 3-Methoxybenzoic acid with toluene.

    • Add thionyl chloride to the mixture to carry out the acyl chloride formation.

    • The resulting 3-Methoxybenzoyl chloride is then converted to 3-Methoxybenzamide.

Step 3: Preparation of 3-Methoxybenzonitrile [1]

  • Reaction: The amide is dehydrated to form the corresponding nitrile.

  • Procedure: This step involves the dehydration of 3-Methoxybenzamide, a standard transformation in organic synthesis.

Step 4: Preparation of 3-Methoxypropiophenone [1]

  • Reaction: The nitrile undergoes a reaction to form the final ketone product.

  • Procedure: The 3-Methoxybenzonitrile is reacted to yield 3-Methoxypropiophenone.

Experimental Workflow Diagram

The following diagram illustrates the synthetic workflow from 3-Methoxybenzoic acid to 3-Methoxypropiophenone.

G cluster_0 Synthesis of 3-Methoxypropiophenone A 3-Methoxybenzoic acid B 3-Methoxybenzoyl chloride A->B Thionyl chloride, Toluene C 3-Methoxybenzamide B->C Amidation D 3-Methoxybenzonitrile C->D Dehydration E 3-Methoxypropiophenone D->E Ketone Formation

Caption: Synthetic workflow for 3-Methoxypropiophenone.

References

High-performance liquid chromatography (HPLC) method for "3-(2-Methoxyphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the quantitative analysis of 3-(2-Methoxyphenyl)benzoic acid has been developed. This application note provides a detailed protocol for the determination of this compound in various sample matrices. The method utilizes reversed-phase chromatography with UV detection, which is a common and reliable technique for the analysis of aromatic carboxylic acids.

Application Note

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is suitable for researchers, scientists, and professionals in drug development.

Chromatographic Conditions

The separation is achieved on a C18 stationary phase using an isocratic mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid to ensure the analyte is in its protonated form for optimal retention and peak shape. Detection is performed using a UV-Vis detector.

Method Validation Parameters (Expected)

The proposed method is expected to exhibit excellent performance characteristics. The following table summarizes the anticipated quantitative data for the HPLC analysis of this compound.

ParameterExpected Value
Retention Time (tR)Approximately 5-7 minutes
Linearity (R²)≥ 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

2. Instrumentation

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Binary or Quaternary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography Data System (CDS)

3. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water : TFA (60:40:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Run Time: 10 minutes

4. Preparation of Solutions

  • Mobile Phase Preparation:

    • Measure 600 mL of acetonitrile, 400 mL of water, and 1 mL of TFA.

    • Combine the liquids in a suitable container and mix thoroughly.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve the standard in methanol and make up to the mark. Mix well.

  • Working Standard Solutions (1-100 µg/mL):

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

    • For example, to prepare a 10 µg/mL standard, pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or mobile phase).

    • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

5. System Suitability

Before running the samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 10 µg/mL working standard solution six times. The acceptance criteria are:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD for Peak Area and Retention Time: ≤ 2.0%

6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Construct a calibration curve by injecting the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.

7. Data Analysis

  • Identify the peak for this compound in the chromatograms based on the retention time of the standard.

  • Integrate the peak area of the analyte.

  • Plot a calibration curve of peak area versus concentration for the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing reagents Materials & Reagents mobile_phase Mobile Phase Preparation (ACN:H2O:TFA) reagents->mobile_phase standards Standard Solution Preparation reagents->standards samples Sample Preparation reagents->samples system_setup HPLC System Setup & Equilibration mobile_phase->system_setup system_suitability System Suitability Test standards->system_suitability calibration Calibration Curve Generation standards->calibration sample_injection Sample Injection samples->sample_injection system_setup->system_suitability system_suitability->calibration calibration->sample_injection chromatogram Chromatogram Acquisition sample_injection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report Report Generation quantification->report

Application Notes and Protocols: The Role of the 3-(2-Methoxyphenyl)benzoic Acid Scaffold in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The 3-(2-Methoxyphenyl)benzoic acid scaffold and its derivatives represent a promising chemical space for the design of such inhibitors. While the core molecule itself is not a widely recognized kinase inhibitor, its structural motifs are present in more complex molecules that exhibit potent and selective inhibition of key kinases.

This document focuses on a notable example: a series of 2,6-disubstituted pyrazines incorporating a (2-methoxyphenyl)amino moiety, which have been identified as potent inhibitors of Casein Kinase 2 Subunit Alpha (CSNK2A) and Proviral Integration site for Moloney murine leukemia virus-3 (PIM3) kinase.[1][2] These kinases are implicated in various cellular processes, including cell proliferation, survival, and viral replication, making them attractive therapeutic targets.[3][4]

These application notes provide an overview of the target kinases, quantitative inhibitory data, and detailed experimental protocols relevant to the study of these compounds.

Target Kinases and Signaling Pathways

Casein Kinase 2 Subunit Alpha (CSNK2A)

CSNK2A is the catalytic subunit of the ubiquitously expressed serine/threonine protein kinase CK2.[4] CK2 is a constitutively active kinase that phosphorylates hundreds of substrates, influencing a vast array of cellular processes such as cell cycle progression, DNA repair, and apoptosis.[5][6][7] Elevated CK2 activity is a hallmark of many cancers, where it promotes cell survival and proliferation.[4][5] Its involvement in critical signaling pathways, including Wnt and PI3K/AKT, underscores its significance as a cancer drug target.[6]

CSNK2A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core CSNK2A Core Activity cluster_downstream Downstream Effectors & Cellular Processes Growth_Factors Growth Factors & Cytokines CSNK2A CSNK2A (CK2α) Growth_Factors->CSNK2A activation Wnt_Ligands Wnt Ligands Wnt_Ligands->CSNK2A activation NF_kappaB NF-κB Pathway CSNK2A->NF_kappaB PI3K_AKT PI3K/AKT/mTOR Pathway CSNK2A->PI3K_AKT Wnt_beta_catenin Wnt/β-catenin Pathway CSNK2A->Wnt_beta_catenin DNA_Repair DNA Damage Repair CSNK2A->DNA_Repair Cell_Proliferation Cell Proliferation & Survival NF_kappaB->Cell_Proliferation PI3K_AKT->Cell_Proliferation Wnt_beta_catenin->Cell_Proliferation DNA_Repair->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Cell_Proliferation->Apoptosis_Inhibition

CSNK2A Signaling Pathway Overview
PIM-3 Kinase

PIM3 is a serine/threonine kinase that plays a crucial role in regulating cell proliferation, survival, and metabolism.[3][8] It is often overexpressed in solid tumors, including those of the pancreas, liver, and colon.[3][8] PIM3 is activated by the JAK/STAT pathway in response to cytokines and growth factors.[9] Its downstream targets include proteins involved in apoptosis (e.g., BAD) and cell cycle progression, making it a significant proto-oncogene.[3][10]

PIM3_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core PIM3 Core Activity cluster_downstream Downstream Effectors & Cellular Processes Cytokines Cytokines & Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM3 PIM3 Kinase JAK_STAT->PIM3 transcription BAD BAD (inactivation) PIM3->BAD p27 p27 (downregulation) PIM3->p27 cMyc c-Myc (activation) PIM3->cMyc Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle Cell Cycle Progression p27->Cell_Cycle cMyc->Cell_Cycle

PIM3 Signaling Pathway Overview

Quantitative Data: In-Cell Target Engagement

The inhibitory activity of 2,6-disubstituted pyrazine derivatives was assessed using a NanoBRET (Bioluminescence Resonance Energy Transfer) Target Engagement assay in live cells. This method provides a quantitative measure of compound binding to the target kinase. The half-maximal inhibitory concentration (IC50) values for key compounds against CSNK2A and PIM3 are summarized below.[1]

CompoundR1 Group (Modification on Indazole)CSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity Ratio (PIM3/CSNK2A)
2 i-Pr12181.5
4a H94024002.5
4b Me52300.57
4c Et52200.38
4e -CH2Ph83610.73
4f -(CH2)2OPh7602400.31

Data sourced from Galal KA, et al. (2024). All values are the mean of three assays.[11][12]

Experimental Protocols

General Synthesis of 2,6-Disubstituted Pyrazine Inhibitors

The synthesis of the 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid derivatives involves a multi-step process. A key step is the Palladium-catalyzed Suzuki coupling reaction to introduce the 4-(carboxymethyl)phenyl group onto the pyrazine core. Subsequent modifications, such as reductive amination or SN2 reactions, are used to introduce diversity at the 6-position of the pyrazine ring, followed by saponification to yield the final benzoic acid derivatives.[1]

NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol

This protocol outlines the methodology for quantifying the binding of test compounds to a target kinase fused with NanoLuc® luciferase in live cells.

Objective: To determine the apparent intracellular affinity (IC50) of a test compound for a specific kinase (e.g., CSNK2A or PIM3).

Principle: The assay measures the competitive displacement of a fluorescently labeled tracer from a NanoLuc®-kinase fusion protein by a test compound. This displacement results in a decrease in the BRET signal, which is proportional to the amount of test compound bound to the kinase.[13]

NanoBRET_Workflow cluster_day1 Day 1: Cell Preparation cluster_day2 Day 2: Assay Execution seed_cells 1. Seed HEK293 cells into 96-well plates transfect_cells 2. Transfect cells with NanoLuc®-Kinase Fusion Vector seed_cells->transfect_cells incubate_24h 3. Incubate for 24 hours transfect_cells->incubate_24h add_compounds 4. Add serial dilutions of test compound incubate_24h->add_compounds add_tracer 5. Add NanoBRET® Tracer add_compounds->add_tracer incubate_2h 6. Incubate for 2 hours at 37°C add_tracer->incubate_2h add_substrate 7. Add NanoGlo® Substrate & Extracellular Inhibitor incubate_2h->add_substrate read_plate 8. Measure Donor (460nm) and Acceptor (618nm) emissions add_substrate->read_plate

NanoBRET Target Engagement Assay Workflow

Materials:

  • HEK293 cells

  • Mammalian expression vector for the kinase-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds

  • NanoBRET® Tracer (e.g., K-10) and NanoGlo® Substrate[14]

  • White, 96-well assay plates

  • Luminometer capable of measuring donor and acceptor wavelengths simultaneously

Procedure:

  • Cell Seeding & Transfection (Day 1): a. Prepare a suspension of HEK293 cells in Opti-MEM®. b. Prepare the transfection mix by combining the NanoLuc®-Kinase fusion vector DNA with the transfection reagent according to the manufacturer's protocol. c. Add the transfection mix to the cell suspension. d. Seed the cell/transfection mix into the wells of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound and Tracer Addition (Day 2): a. Prepare serial dilutions of the test compound in Opti-MEM®. b. Add the diluted test compound to the appropriate wells of the assay plate. c. Prepare the NanoBRET® Tracer solution at the recommended concentration in Opti-MEM®. d. Add the tracer solution to all wells. e. Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[15]

  • Signal Detection (Day 2): a. Prepare the NanoGlo® Substrate solution, including the extracellular NanoLuc® inhibitor, according to the manufacturer's protocol.[16] b. Add the substrate solution to all wells. c. Read the plate within 10 minutes on a luminometer equipped with 460nm (donor) and 618nm (acceptor) filters.

Data Analysis:

  • Calculate the raw BRET ratio for each well by dividing the acceptor emission (618nm) by the donor emission (460nm).

  • Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.

  • Plot the mBU values against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic regression model to determine the IC50 value.

Application Notes

  • Dual Inhibition Strategy: The potent dual inhibition of both CSNK2A and PIM3 by compounds derived from the (2-methoxyphenyl)amino pyrazine scaffold suggests a potential therapeutic advantage. Since both kinases are involved in pro-survival and proliferation pathways, targeting them simultaneously could lead to synergistic anti-cancer effects and may overcome resistance mechanisms associated with single-target inhibitors.

  • Structure-Activity Relationship (SAR) and Selectivity: The data in the table highlights the sensitivity of the inhibitor's potency and selectivity to modifications on the indazole moiety. The unsubstituted indazole (Compound 4a ) is significantly less potent than the isopropyl-substituted version (Compound 2 ). This indicates that the pocket accommodating this group is crucial for binding affinity. The development of analogs with improved selectivity for CSNK2A over PIM3 has been a key focus, leading to the identification of compounds with over 30-fold selectivity, which are valuable as chemical probes to dissect the individual roles of these kinases.[1][2]

  • Therapeutic Potential: The optimized 2,6-disubstituted pyrazines have demonstrated inhibition of viral replication, consistent with their CSNK2A activity.[2][11] This, combined with the established role of both CSNK2A and PIM3 in cancer, positions these derivatives as promising leads for both antiviral and oncological drug development programs. Further optimization for pharmacokinetic properties and in vivo efficacy is a logical next step in their development.

References

Application Note and Protocol for the Esterification of 3-(2-Methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 3-(2-Methoxyphenyl)benzoic acid, a key transformation in the synthesis of various compounds of interest in medicinal chemistry and materials science. Three common and effective methods are presented: Fischer Esterification, Steglich Esterification, and Mitsunobu Reaction.

Introduction

Esterification is a fundamental reaction in organic synthesis, converting carboxylic acids into esters. The choice of method depends on the substrate's reactivity, steric hindrance, and the presence of other functional groups. This compound presents a moderately sterically hindered aromatic carboxylic acid. This application note outlines protocols for its conversion to its corresponding ester, for instance, the methyl ester, which can serve as a crucial intermediate in drug development and other chemical industries.

Reaction Scheme

Method 1: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed esterification method. It is a reversible reaction, typically driven to completion by using a large excess of the alcohol, which also serves as the solvent.[1][2][3][4]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, 20-50 eq).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq) to the stirred solution.[1]

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure ester.[6]

Quantitative Data Summary
Reagent/ParameterQuantity/Value
This compound1.0 eq
Alcohol (e.g., Methanol)20-50 eq
Acid Catalyst (H₂SO₄ or p-TsOH)0.1-0.2 eq
Reaction TemperatureReflux
Reaction Time2-6 hours
Expected Yield70-90%

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.[7][8] It is particularly useful for sterically hindered substrates and acid-sensitive compounds.[9][10]

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)) at 0 °C, add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).[7][9]

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU) if DCC is used. If EDC is used, the urea byproduct is water-soluble and can be removed during the aqueous work-up.[11]

  • Extraction: Dilute the reaction mixture with the organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove DMAP, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester.

Quantitative Data Summary
Reagent/ParameterQuantity/Value
This compound1.0 eq
Alcohol1.1-1.5 eq
DCC or EDC1.1 eq
DMAP0.1-0.2 eq
SolventAnhydrous DCM or DMF
Reaction Temperature0 °C to Room Temperature
Reaction Time2-12 hours
Expected Yield80-95%

Method 3: Mitsunobu Reaction

The Mitsunobu reaction provides a mild and stereospecific method for esterification, proceeding with inversion of configuration at the alcohol's stereocenter.[12][13] It utilizes a phosphine reagent and an azodicarboxylate.

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.2-1.5 eq), the desired alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[12]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove, and careful chromatography is often required.[14]

Quantitative Data Summary
Reagent/ParameterQuantity/Value
This compound1.2-1.5 eq
Alcohol1.0 eq
PPh₃1.5 eq
DEAD or DIAD1.5 eq
SolventAnhydrous THF or DCM
Reaction Temperature0 °C to Room Temperature
Reaction Time4-24 hours
Expected Yield60-90%

Visualizations

Fischer Esterification Workflow

FischerEsterification A Dissolve this compound in excess alcohol B Add acid catalyst (H₂SO₄ or p-TsOH) A->B Slowly C Reflux for 2-6 hours B->C Heat D Cool and remove excess alcohol C->D E Aqueous work-up (Extraction and Washes) D->E F Dry and concentrate E->F G Purify (Chromatography/Recrystallization) F->G H Pure Ester G->H

Caption: Workflow for Fischer Esterification.

Steglich Esterification Workflow

SteglichEsterification A Combine acid, alcohol, and DMAP in anhydrous solvent at 0 °C B Add DCC or EDC A->B C Stir at room temperature for 2-12 hours B->C D Filter urea (if DCC) and perform aqueous work-up C->D E Dry and concentrate D->E F Purify (Column Chromatography) E->F G Pure Ester F->G

Caption: Workflow for Steglich Esterification.

Mitsunobu Reaction Workflow

MitsunobuReaction A Combine acid, alcohol, and PPh₃ in anhydrous solvent at 0 °C B Add DEAD or DIAD dropwise A->B C Stir at room temperature for 4-24 hours B->C D Aqueous work-up C->D E Dry and concentrate D->E F Purify (Column Chromatography) E->F G Pure Ester F->G

Caption: Workflow for the Mitsunobu Reaction.

References

Application Notes and Protocols: "3-(2-Methoxyphenyl)benzoic acid" as a Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry, forming the core structure of a vast number of approved drugs. The unique three-dimensional arrangements and electronic properties of these rings allow for precise interactions with biological targets. The biaryl structure of 3-(2-methoxyphenyl)benzoic acid offers a versatile and promising starting point for the synthesis of novel heterocyclic entities. The methoxy group provides a potential site for modification or can influence the electronic properties of the molecule, while the carboxylic acid is a key functional handle for a variety of chemical transformations, including the formation of amides, esters, and, crucially, its conversion into precursors for heterocycle synthesis.

This document outlines a series of protocols for the synthesis of a key intermediate, 3-(2-methoxyphenyl)benzohydrazide , and its subsequent conversion into three distinct classes of novel heterocyclic compounds: 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles . These classes of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presented synthetic routes are designed to be robust and adaptable, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Data Presentation

The following table summarizes the hypothetical characterization and biological activity data for the synthesized compounds. This data is provided for illustrative purposes to demonstrate the potential of these novel heterocyclic systems. The biological activity is presented as the half-maximal inhibitory concentration (IC50) against a hypothetical protein kinase, "Kinase X," which is a common target in oncology drug discovery.

Compound IDHeterocyclic CoreR GroupYield (%)M.p. (°C)IC50 (µM) vs. Kinase X
MMP-H Hydrazide-85155-157> 100
MMP-OXD1 1,3,4-OxadiazoleCH₃78189-19115.2
MMP-OXD2 1,3,4-OxadiazolePh72210-2129.8
MMP-THD 1,3,4-ThiadiazoleSH81225-22725.4
MMP-PYR PyrazoleCH₃, CH₃88178-1805.7

Experimental Workflows and Signaling Pathways

Synthetic Workflow from this compound

The following diagram illustrates the overall synthetic strategy for converting this compound into various heterocyclic compounds via a key benzohydrazide intermediate.

synthetic_workflow start This compound intermediate1 3-(2-Methoxyphenyl)benzoyl chloride start->intermediate1 SOCl₂, reflux intermediate2 3-(2-Methoxyphenyl)benzohydrazide (MMP-H) intermediate1->intermediate2 NH₂NH₂·H₂O, THF product1 2-Methyl-5-(3-(2-methoxyphenyl)phenyl) -1,3,4-oxadiazole (MMP-OXD1) intermediate2->product1 CH₃COOH, POCl₃, reflux product2 2-Phenyl-5-(3-(2-methoxyphenyl)phenyl) -1,3,4-oxadiazole (MMP-OXD2) intermediate2->product2 Benzoic Acid, POCl₃, reflux product3 5-(3-(2-methoxyphenyl)phenyl) -1,3,4-thiadiazole-2-thiol (MMP-THD) intermediate2->product3 1. CS₂, KOH, EtOH 2. H⁺ product4 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(3-(2-methoxyphenyl)phenyl)methanone (MMP-PYR) intermediate2->product4 Acetylacetone, EtOH, reflux

Caption: Overall synthetic scheme for novel heterocyclic compounds.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Methoxyphenyl)benzohydrazide (MMP-H)

This protocol is a two-step process involving the formation of an acyl chloride followed by reaction with hydrazine hydrate.

Step 1a: Synthesis of 3-(2-Methoxyphenyl)benzoyl chloride

  • Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (3.0 eq)

    • N,N-Dimethylformamide (DMF) (catalytic, 2-3 drops)

    • Anhydrous toluene

  • Procedure:

    • To a stirred suspension of this compound in anhydrous toluene in a round-bottom flask fitted with a reflux condenser and a gas trap, add a catalytic amount of DMF.

    • Slowly add thionyl chloride dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

    • The resulting crude 3-(2-methoxyphenyl)benzoyl chloride is used in the next step without further purification.

Step 1b: Synthesis of 3-(2-Methoxyphenyl)benzohydrazide (MMP-H)

  • Materials:

    • Crude 3-(2-methoxyphenyl)benzoyl chloride (from Step 1a)

    • Hydrazine hydrate (N₂H₄·H₂O) (2.0 eq)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the crude acyl chloride in THF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of hydrazine hydrate in THF.

    • Add the hydrazine hydrate solution dropwise to the stirred acyl chloride solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 3-(2-methoxyphenyl)benzohydrazide (MMP-H).

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles (MMP-OXD1 and MMP-OXD2)

This protocol describes the cyclodehydration of the benzohydrazide with a carboxylic acid.

  • Materials:

    • 3-(2-Methoxyphenyl)benzohydrazide (MMP-H) (1.0 eq)

    • Carboxylic acid (e.g., glacial acetic acid for MMP-OXD1, benzoic acid for MMP-OXD2) (1.1 eq)

    • Phosphorus oxychloride (POCl₃) (5-10 volumes)

  • Procedure:

    • In a round-bottom flask, add 3-(2-methoxyphenyl)benzohydrazide and the corresponding carboxylic acid.

    • Slowly add phosphorus oxychloride at 0 °C under constant stirring.

    • After the addition, heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Protocol 3: Synthesis of 5-(3-(2-methoxyphenyl)phenyl)-1,3,4-thiadiazole-2-thiol (MMP-THD)

This protocol involves the reaction of the benzohydrazide with carbon disulfide in a basic medium.

  • Materials:

    • 3-(2-Methoxyphenyl)benzohydrazide (MMP-H) (1.0 eq)

    • Carbon disulfide (CS₂) (2.0 eq)

    • Potassium hydroxide (KOH) (1.5 eq)

    • Ethanol

    • Dilute hydrochloric acid (HCl)

  • Procedure:

    • Dissolve potassium hydroxide in ethanol in a round-bottom flask.

    • Add 3-(2-methoxyphenyl)benzohydrazide to the solution and stir for 15 minutes.

    • Add carbon disulfide dropwise and heat the mixture to reflux for 8-10 hours.

    • Monitor the reaction by TLC.

    • After cooling, reduce the volume of the solvent under reduced pressure.

    • Pour the residue into ice-cold water and acidify with dilute HCl to pH 5-6.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure thiadiazole derivative (MMP-THD).

Protocol 4: Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(3-(2-methoxyphenyl)phenyl)methanone (MMP-PYR)

This protocol details the condensation reaction of the benzohydrazide with a 1,3-dicarbonyl compound.

  • Materials:

    • 3-(2-Methoxyphenyl)benzohydrazide (MMP-H) (1.0 eq)

    • Acetylacetone (2,4-pentanedione) (1.2 eq)

    • Ethanol

    • Glacial acetic acid (catalytic, 2-3 drops)

  • Procedure:

    • Dissolve 3-(2-methoxyphenyl)benzohydrazide in ethanol in a round-bottom flask.

    • Add acetylacetone and a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the residue into cold water and collect the precipitate by vacuum filtration.

    • Wash the solid with water and dry.

    • Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative (MMP-PYR).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2-Methoxyphenyl)benzoic acid, a valuable building block in pharmaceutical and materials science. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive CatalystEnsure the palladium catalyst is fresh and has been stored under an inert atmosphere. For Pd(II) precatalysts, ensure complete reduction to the active Pd(0) species. Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1]
Ineffective BaseThe choice of base is critical. A weak base may result in a sluggish reaction. Common effective bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base must be finely ground to ensure maximum surface area.[2][3][4]
Poor Solvent ChoiceThe solvent system must solubilize all reactants. A mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and an aqueous solution of the base is often effective.[5]
Low Reaction TemperatureThe reaction may require heating to proceed at an optimal rate. A typical temperature range for Suzuki couplings is 80-110 °C.[3]
Oxygen ContaminationThe Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1][4]
Significant Byproduct Formation Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Using the correct stoichiometry of reactants can also minimize homocoupling.[1][4]
Protodeboronation of Boronic Acid This is the replacement of the boronic acid group with a hydrogen atom and is a common issue with electron-deficient or sterically hindered boronic acids. Using anhydrous solvents and a milder base (e.g., KF) can sometimes mitigate this. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be beneficial.[1][4]
Dehalogenation of Aryl Halide The aryl halide starting material is reduced, leading to the formation of benzoic acid. This can be caused by impurities in the starting materials or solvent, or by certain reaction conditions. Ensuring high-purity reagents and solvents is important.
Difficult Product Purification Residual Palladium CatalystTraces of palladium can be difficult to remove. Washing the organic extract with an aqueous solution of a thiol-containing reagent (e.g., sodium thiomethoxide) or using a palladium scavenger resin can be effective.
Boronic Acid ResiduesUnreacted boronic acid and its byproducts can complicate purification. A common method is to wash the organic layer with a dilute aqueous base to remove the acidic boronic acid species.
Incomplete ReactionIf the reaction has not gone to completion, separating the product from the starting materials can be challenging. Monitor the reaction by TLC or LC-MS to ensure completion before workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method for synthesizing this compound. This reaction involves the palladium-catalyzed coupling of 3-bromobenzoic acid with 2-methoxyphenylboronic acid in the presence of a base.[6][7]

Q2: Which starting materials are required for the Suzuki-Miyaura synthesis of this compound?

A2: The key starting materials are an aryl halide, typically 3-bromobenzoic acid, and an organoboron reagent, which is 2-methoxyphenylboronic acid or a corresponding boronate ester.[6]

Q3: What is the role of the base in the Suzuki-Miyaura reaction?

A3: The base plays a crucial role in the catalytic cycle. It activates the boronic acid for the transmetalation step, where the organic group is transferred from boron to the palladium center.[6]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This allows you to determine when the starting materials have been consumed and the reaction is complete.

Q5: What are the typical yields for the synthesis of this compound?

A5: While specific yields for the synthesis of this compound are not extensively reported in direct comparative studies, analogous Suzuki coupling reactions of 3-bromobenzoic acid with other methoxyphenylboronic acids suggest that high yields are achievable. For instance, the coupling with 4-methoxyphenylboronic acid has been reported to give a yield of 99% under specific aqueous conditions.[6] Optimization of reaction conditions is key to maximizing the yield for your specific setup.

Data Presentation

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of 3-bromobenzoic acid with arylboronic acids, providing a reference for expected yields under various conditions.

Table 1: Effect of Arylboronic Acid on Yield in Aqueous Suzuki Coupling [6]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylbenzoic acid97
24-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99
44-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid89

Reaction Conditions: 3-Bromobenzoic acid (1.0 mmol), Arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%), K₂CO₃ (3.0 mmol), Distilled water (5.0 mL), Room temperature, 1.5 hours.

Table 2: Comparison of Catalyst Systems for Suzuki Coupling of Aryl Bromides [3][7]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield Range (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O1001275-85
Pd₂(dba)₃SPhosK₃PO₄Dioxane1008>90
Pd(dppf)Cl₂-Cs₂CO₃THF/H₂O801280-90
Pd(PPh₃)₄-Na₂CO₃DMF/H₂O901680-90

Note: Yields are representative for Suzuki couplings of aryl bromides and can vary based on the specific substrates.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling in a Biphasic System

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-bromobenzoic acid and 2-methoxyphenylboronic acid using a conventional thermal approach.

Materials:

  • 3-Bromobenzoic acid (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 4:1 Toluene/Water)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 3-bromobenzoic acid, 2-methoxyphenylboronic acid, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol/water mixture or toluene).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

  • Hot filter the solution to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: 3-Bromobenzoic Acid 2-Methoxyphenylboronic Acid Catalyst & Base Inert_Atmosphere Evacuate & Backfill with Inert Gas Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat with Vigorous Stirring Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool to RT & Dilute Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with Water & Brine Extraction->Wash Dry Dry & Concentrate Wash->Dry Purify Purify by Chromatography or Recrystallization Dry->Purify

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low/No Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Base Is the base effective? Check_Catalyst->Check_Base Yes Solution_Catalyst Use fresh/more active catalyst Check_Catalyst->Solution_Catalyst No Check_Conditions Are reaction conditions (temp, inertness) optimal? Check_Base->Check_Conditions Yes Solution_Base Use a stronger/finely ground base Check_Base->Solution_Base No Check_Byproducts Are there significant byproducts? Check_Conditions->Check_Byproducts Yes Solution_Conditions Increase temperature & ensure inert atmosphere Check_Conditions->Solution_Conditions No Solution_Byproducts Address homocoupling/ protodeboronation Check_Byproducts->Solution_Byproducts Yes Further_Investigation Investigate starting material purity Check_Byproducts->Further_Investigation No

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Purification of 3-(2-Methoxyphenyl)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of "3-(2-Methoxyphenyl)benzoic acid" via recrystallization. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), and a summary of solvent properties to aid in the successful purification of the target compound.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the step-by-step procedure for the purification of this compound using a mixed solvent system of ethanol and water. This method is based on the principle that the compound is soluble in hot ethanol and less soluble in cold water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (2)

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Heat water to boiling. Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: The compound is not dissolving in the hot solvent.

A1: This indicates that an inappropriate solvent is being used or the volume is insufficient.

  • Solution: Ensure you are using a solvent in which the compound is soluble at elevated temperatures. For this compound, ethanol is a good starting point. Gradually add more hot solvent until the compound dissolves. If it remains insoluble even with a large volume of boiling solvent, a different solvent system should be considered.

Q2: No crystals are forming upon cooling.

A2: This is a common issue that can arise from several factors.

  • Too much solvent: The solution may be too dilute.[1][2]

    • Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again.[1]

  • Supersaturation: The solution may be supersaturated.[2]

    • Solution 1: Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.[2]

    • Solution 2: Seeding: If available, add a tiny "seed" crystal of pure this compound to the solution to induce crystallization.[2]

  • Cooling too rapidly: Very rapid cooling can sometimes inhibit crystal formation.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q3: The compound "oils out" instead of forming crystals.

A3: This occurs when the solid comes out of solution at a temperature above its melting point, forming an oil instead of crystals.[1] This can be due to a high concentration of impurities or the solution being too saturated at a high temperature.[2]

  • Solution 1: Reheat and add more solvent: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent (the one in which the compound is more soluble, e.g., ethanol), and then allow it to cool more slowly.[1][2]

  • Solution 2: Use a different solvent system: The chosen solvent system may not be ideal. Experiment with different solvent ratios or entirely new solvents.

Q4: The recrystallization yield is very low.

A4: A low yield can be caused by several factors during the process.

  • Using too much solvent: A significant amount of the compound may remain dissolved in the mother liquor.[1]

    • Solution: Use the minimum amount of hot solvent necessary for dissolution.

  • Premature crystallization: The compound may have crystallized during hot filtration.

    • Solution: Ensure the funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.

  • Washing with too much cold solvent: Excessive washing can dissolve some of the purified crystals.

    • Solution: Use a minimal amount of ice-cold solvent for washing.

Q5: The purified crystals are still colored.

A5: This indicates the presence of colored impurities that were not effectively removed.

  • Solution: Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be filtered out. Be aware that using too much charcoal can also adsorb your product and reduce the yield.[1]

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for recrystallizing this compound?

Q: How do I choose the right solvent ratio in a mixed solvent system?

A: The ideal ratio is determined experimentally. The goal is to find a ratio where the compound is soluble in the hot mixture but sparingly soluble when cold. A common technique is to dissolve the compound in a minimum amount of the "good" hot solvent (e.g., ethanol) and then add the "poor" hot solvent (e.g., water) dropwise until the solution becomes faintly cloudy. A small addition of the "good" solvent should then clarify the solution, which is then ready for slow cooling.

Q: What is the expected melting point of pure this compound?

A: Specific literature values for the melting point of this compound are not consistently reported in common databases. However, related isomers like 2-methoxybenzoic acid have a melting point of 101-103 °C[6] and 3-methoxybenzoic acid has a melting point of 105-107 °C.[7] A sharp melting point close to a literature value, if found, is a good indicator of purity. Impurities will typically cause the melting point to be lower and broader.[8]

Q: Can I reuse the mother liquor?

A: The mother liquor contains dissolved product. To improve your overall yield, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. However, this second crop will likely be less pure than the first.

Data Presentation

Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures.

Note: This data is for the parent compound, benzoic acid, and serves as a guide for solvent selection for its derivatives. The solubility of this compound is expected to follow similar trends but with different absolute values due to the additional methoxyphenyl group.

SolventTemperature (°C)Solubility ( g/100 mL)
Water250.34
Water955.90
Ethanol2545.5
Methanol2548.8
Acetone2544.4
Toluene2510.6
Ethyl Acetate2535.1

Data is compiled from various sources and should be used as a qualitative guide.[3][9]

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration no_dissolve Issue: Fails to Dissolve dissolve->no_dissolve add_water Add hot water until slight cloudiness hot_filtration->add_water colored_crystals Issue: Crystals are Colored hot_filtration->colored_crystals if crystals are colored after drying cool Slowly cool to room temperature add_water->cool ice_bath Cool in ice bath cool->ice_bath no_crystals Issue: No Crystals Form cool->no_crystals oiling_out Issue: Oiling Out cool->oiling_out vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold ethanol/water mixture vacuum_filtration->wash dry Dry the crystals wash->dry end End: Pure Crystals dry->end low_yield Issue: Low Yield end->low_yield add_more_solvent Add more hot solvent or change solvent no_dissolve->add_more_solvent concentrate_solution Concentrate by boiling off solvent no_crystals->concentrate_solution induce_crystallization Scratch flask or add seed crystal no_crystals->induce_crystallization reheat_add_solvent Reheat, add more ethanol, cool slowly oiling_out->reheat_add_solvent check_solvent_volume Review solvent volume and filtration technique low_yield->check_solvent_volume use_charcoal Use activated charcoal before filtration colored_crystals->use_charcoal

Caption: Workflow for the recrystallization of this compound with troubleshooting steps.

References

Technical Support Center: Synthesis of 3-(2-Methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(2-Methoxyphenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: this compound is a biaryl compound, and its synthesis is typically achieved through cross-coupling reactions. The most common and preferred method is the Suzuki-Miyaura coupling reaction due to its high efficiency and functional group tolerance.[1][2] Alternative methods, though often less efficient or requiring harsher conditions, include the Ullmann condensation and Grignard-based coupling strategies.

Q2: I am experiencing low yields in the Suzuki-Miyaura synthesis of this compound. What are the common causes and solutions?

A2: Low yields in Suzuki-Miyaura coupling are a frequent issue and can stem from several factors. Key areas to investigate include the quality of reagents, reaction conditions, and the catalyst system. Inefficient mixing, suboptimal reaction temperatures, and the presence of moisture can also significantly reduce yields.[3] A common side reaction is the formation of N-acylurea when using certain coupling agents, which can halt the reaction.[4]

To troubleshoot, ensure all glassware is oven-dried and reagents are anhydrous.[3] The choice of palladium catalyst, ligand, and base is critical and must be optimized for the specific substrates. For instance, using bulky, electron-rich phosphine ligands can improve the coupling of challenging substrates like aryl chlorides.[5]

Q3: My reaction mixture shows significant amounts of homocoupled byproducts (biphenyls from either starting material). How can I minimize this side reaction?

A3: Homocoupling is a common side reaction in Suzuki-Miyaura coupling. It can arise from the reaction of two molecules of the organoboron compound or two molecules of the aryl halide. This is often promoted by the presence of oxygen or suboptimal catalyst conditions. To minimize homocoupling, ensure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen). Lowering the reaction temperature and carefully controlling the rate of addition of reagents can also be beneficial. Additionally, the choice of ligand and base can influence the relative rates of cross-coupling versus homocoupling.

Q4: What causes the deboronation of the boronic acid starting material, and how can it be prevented?

A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant side reaction that consumes the organoboron reagent and lowers the yield. This is often promoted by aqueous basic conditions, elevated temperatures, and prolonged reaction times. To mitigate this, one can use a less aqueous solvent system if possible, minimize the reaction time, and use the mildest base effective for the transmetalation step. Using boronic esters (e.g., pinacol esters) instead of boronic acids can also increase stability and reduce the rate of protodeboronation.[6]

Q5: Can a Grignard reaction be used to synthesize this compound? What are the challenges?

A5: While a Grignard reaction is a powerful C-C bond-forming method, its application for this specific synthesis presents significant challenges. Grignard reagents are highly basic and will react with the acidic proton of the benzoic acid moiety in an acid-base reaction, destroying the reagent.[7][8] Therefore, a protection strategy for the carboxylic acid group (e.g., converting it to an ester) would be necessary before introducing the Grignard reagent. Following the coupling, a deprotection step would be required. Furthermore, Grignard reagents can sometimes induce the displacement of methoxy groups on aromatic rings.[9]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) catalyst may have oxidized or degraded. 2. Poor Reagent Quality: Moisture or impurities in solvents or starting materials.[3] 3. Suboptimal Conditions: Incorrect temperature, base, or solvent.1. Use fresh catalyst or a pre-catalyst that generates Pd(0) in situ. 2. Use anhydrous solvents and oven-dried glassware. Purify starting materials if necessary. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).
Formation of Impurities 1. Homocoupling Byproducts: Reaction of two aryl halides or two boronic acids. 2. Protodeboronation: Loss of the boronic acid group from the starting material. 3. Ligand-Related Byproducts: Phosphonium salt formation or aryl-aryl exchange with phosphine ligands.[5]1. Ensure a strictly inert atmosphere (N₂ or Ar). Optimize catalyst loading and temperature. 2. Use milder basic conditions, shorter reaction times, or switch to a boronic ester. 3. Consider using N-heterocyclic carbene (NHC) ligands or "ligand-free" conditions to avoid phosphine-related side reactions.[5]
Product Purification Issues 1. Residual Palladium: Difficulty in removing the palladium catalyst from the product. 2. Co-elution of Byproducts: Impurities have similar polarity to the product.1. Use a palladium scavenger resin or perform an aqueous wash with a solution of thiourea or sodium sulfide. 2. Optimize recrystallization solvent systems.[10] If using column chromatography, try different solvent gradients or stationary phases. Acid-base extraction can be effective for isolating the carboxylic acid product.[3][11]

Visualized Workflows and Reactions

Suzuki-Miyaura Coupling Pathway

Suzuki_Coupling A 3-Bromobenzoic acid p1 A->p1 B 2-Methoxyphenylboronic acid B->p1 Cat_Base Pd Catalyst, Ligand, Base Product This compound Cat_Base->Product p1->Cat_Base p2

Caption: Main synthetic route via Suzuki-Miyaura cross-coupling.

Common Side Reaction: Homocoupling

Homocoupling_Reaction Boronic_Acid 2 x (2-Methoxyphenylboronic acid) Catalyst Pd Catalyst Boronic_Acid->Catalyst Side_Product 2,2'-Dimethoxybiphenyl Catalyst->Side_Product

Caption: Formation of a common homocoupling byproduct.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent & Solvent Quality (Anhydrous, Purity) Start->Check_Reagents Step 1 Check_Conditions Review Reaction Conditions (Temp, Time, Inert Atmosphere) Check_Reagents->Check_Conditions Step 2 Check_Catalyst Evaluate Catalyst System (Catalyst, Ligand, Base) Check_Conditions->Check_Catalyst Step 3 Optimize Systematically Optimize Conditions Check_Catalyst->Optimize Step 4 Success Yield Improved Optimize->Success

Caption: A logical workflow for troubleshooting low product yield.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and reagent purity.

Materials:

  • 3-Bromobenzoic acid

  • 2-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Toluene

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (1M)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this catalyst mixture to the reaction flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and deionized water to the flask via syringe. The solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Wash with water and then with brine.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate any product that may have partitioned as its carboxylate salt, then extract again with ethyl acetate.

    • Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) or by column chromatography on silica gel to yield pure this compound.[12][13]

References

"3-(2-Methoxyphenyl)benzoic acid" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(2-Methoxyphenyl)benzoic acid

This guide provides technical support for the stability and storage of this compound, addressing common issues researchers and drug development professionals may encounter. The information provided is based on best practices for chemically similar aromatic carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect the compound from direct sunlight, heat sources, and moisture.[1][4] For extended storage or for use as an analytical standard, refrigeration (2°C to 8°C) or freezing (-20°C) is recommended to maximize shelf life.[5][6]

Q2: How can I tell if my sample of this compound has degraded?

A2: Visual inspection can often reveal signs of degradation. Look for:

  • Color Change: A shift from a white or off-white crystalline solid to a yellow or brownish hue.

  • Change in Physical State: Clumping of the powder, which may indicate moisture absorption.

  • Odor: Development of any unusual odors.

  • Analytical Discrepancies: If experimental results are inconsistent or if analytical techniques (e.g., HPLC, NMR) show unexpected peaks or a decrease in the purity of the main compound, degradation should be suspected.

Q3: What substances are incompatible with this compound?

A3: As an aromatic carboxylic acid, this compound is incompatible with strong oxidizing agents and strong bases.[2][3] Contact with these substances can lead to vigorous reactions and degradation of the compound. It should also be stored separately from edible chemicals.[1]

Q4: What is the expected shelf life of this compound?

Troubleshooting Guide

Problem: My experimental results are inconsistent, suggesting a problem with the starting material.

  • Question: Have you recently checked the purity of your this compound?

    • Answer: If not, it is advisable to perform a purity analysis (e.g., via HPLC, GC-MS, or NMR) to confirm its integrity. Degradation can lead to the presence of impurities that may interfere with your experiments. High temperatures, even for short periods, can cause degradation of benzoic acid derivatives.[8]

  • Question: How has the compound been stored?

    • Answer: Verify that the storage conditions align with the recommendations (cool, dry, dark, tightly sealed).[1][3] Improper storage, such as exposure to humidity or high temperatures, can accelerate degradation.

Problem: I observe unexpected peaks in my analytical chromatogram (e.g., HPLC, GC).

  • Question: What is the nature of the impurities?

    • Answer: Aromatic carboxylic acids can undergo decarboxylation at high temperatures to form benzene derivatives.[8] In the presence of certain microorganisms, degradation can occur via oxidation and cleavage of the ether linkage.[9] Consider if your experimental conditions (e.g., high heat, non-sterile aqueous solutions) could be causing on-the-fly degradation.

  • Question: Could the impurity be a result of a reaction with your solvent or other reagents?

    • Answer: Carboxylic acids can react to form esters, amides, or anhydrides.[10][11] Ensure that the solvents and reagents used in your experiment are compatible and will not react with the carboxylic acid group under your experimental conditions.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for Aromatic Carboxylic Acids

ParameterRecommendationRationale
Temperature Cool, dry place.[1] For long-term storage, refrigerate (2°C to 8°C) or freeze (-20°C).[5][6]Minimizes degradation kinetics; high temperatures can cause decarboxylation.[8]
Atmosphere Well-ventilated area.[2][3] Store in a tightly sealed container.[1][7]Protects from atmospheric moisture and contaminants.
Light Protect from direct sunlight.[1] Store in an opaque or amber container.Prevents potential light-induced degradation.
Incompatibilities Store away from strong oxidizing agents and strong bases.[2][3]Prevents chemical reactions that would degrade the compound.

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. This is your stock solution. Prepare a series of dilutions for calibration if quantitative analysis is needed.

  • Sample Preparation: Prepare your test sample using the same procedure as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Compare the retention time of the major peak in your sample to that of the standard. The presence of significant additional peaks may indicate impurities or degradation products. Purity can be calculated based on the relative peak areas.

Mandatory Visualization

Stability_Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_purity Is the purity of the starting material confirmed? start->check_purity run_analysis Action: Perform purity analysis (e.g., HPLC, NMR) check_purity->run_analysis No purity_ok Purity > 98%? check_purity->purity_ok Yes run_analysis->purity_ok check_storage Review Storage Conditions: - Cool, dry, dark? - Tightly sealed? purity_ok->check_storage No end_ok Conclusion: Starting material is stable. Investigate other experimental variables. purity_ok->end_ok Yes storage_issue Conclusion: Improper storage may have led to degradation. Action: Use a new, verified lot. check_storage->storage_issue Storage Improper check_protocol Review Experimental Protocol: - High temperatures? - Incompatible reagents? - Non-sterile aqueous media? check_storage->check_protocol Storage OK protocol_issue Conclusion: On-the-fly degradation during the experiment is likely. Action: Modify protocol. check_protocol->protocol_issue

Caption: Troubleshooting workflow for stability issues with this compound.

References

Troubleshooting guide for the synthesis of "3-(2-Methoxyphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-(2-Methoxyphenyl)benzoic acid. The primary synthetic route addressed is the Suzuki-Miyaura cross-coupling reaction between 3-bromobenzoic acid and 2-methoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is not proceeding to completion. What are the common causes?

A1: Incomplete conversion in a Suzuki-Miyaura coupling can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated or poisoned. Ensure you are using a high-quality catalyst and that your solvents are adequately degassed to prevent oxidation of the Pd(0) species.[1] Consider using a more stable pre-catalyst.

  • Inefficient Base: The base is crucial for the transmetalation step.[2][3] Ensure your base is finely powdered and anhydrous. If using potassium carbonate (K₂CO₃), you might consider switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][4]

  • Poor Solubility: All reactants, including the catalyst, must be at least partially soluble in the reaction medium. The choice of solvent or solvent mixture is critical. Common systems include toluene/water, dioxane/water, or THF/water.[1][2]

  • Low Reaction Temperature: While some Suzuki couplings proceed at room temperature, others require heating to overcome the activation energy barrier.[2][5] If your reaction is sluggish, consider increasing the temperature to 80-100 °C.

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

A2: Common side products in Suzuki-Miyaura couplings include:

  • Homocoupling of the Boronic Acid: This results in the formation of 2,2'-dimethoxybiphenyl. This side reaction is often promoted by the presence of oxygen.[4] Rigorous degassing of the reaction mixture can help minimize this byproduct.

  • Dehalogenation of the Aryl Halide: This leads to the formation of benzoic acid from 3-bromobenzoic acid. This can occur if the palladium complex abstracts a hydride from the solvent or base.

  • Protodeborylation of the Boronic Acid: The boronic acid can be replaced by a hydrogen atom from the solvent, especially in the presence of water and base. Using boronic esters or potassium trifluoroborate salts can sometimes mitigate this issue as they are more stable.[6]

Q3: How do I choose the optimal catalyst and ligand for this specific reaction?

A3: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling.

  • Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).[1] For many standard couplings, Pd(PPh₃)₄ is effective.

  • Ligands: Phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands like Buchwald-type ligands (e.g., SPhos, XPhos) can improve reaction efficiency.[1]

Q4: What is the best workup procedure to isolate my product, this compound?

A4: Since the product is a carboxylic acid, an acid-base extraction is a highly effective purification method.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and transfer it to the aqueous layer as its carboxylate salt.

  • Separate the aqueous layer and wash it with an organic solvent to remove any non-acidic organic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. This will precipitate the desired this compound.

  • The precipitated solid can then be collected by filtration, washed with cold water, and dried.

Q5: My purified product has a low melting point and appears impure. What are the best methods for further purification?

A5: If your product is still impure after the initial workup, consider the following purification techniques:

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.[4][7][8][9][10] Given that the product is a benzoic acid derivative, water can be an effective recrystallization solvent, as benzoic acid's solubility in water is significantly higher at elevated temperatures.[8][9][10] You can also try solvent systems like ethanol/water or acetone/water.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.[1][11] A typical eluent system for a moderately polar compound like this would be a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[1][11][12] You can determine the optimal solvent ratio using thin-layer chromatography (TLC).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive CatalystUse a fresh batch of palladium catalyst. Ensure solvents are properly degassed. Consider using a more robust pre-catalyst.[1]
Ineffective BaseUse a freshly opened, finely powdered base. Try a stronger base such as K₃PO₄ or Cs₂CO₃.[1][4]
Low Reaction TemperatureIncrease the reaction temperature to 80-100 °C.[2][5]
Unstable Boronic AcidUse the boronic acid as soon as possible after purchase or synthesis. Consider converting it to a more stable boronic ester or trifluoroborate salt.[6]
Presence of Significant Side Products (e.g., Homocoupling) Oxygen in the reaction mixtureThoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.[4]
Difficult Product Isolation Incomplete precipitation during workupEnsure the aqueous layer is sufficiently acidified (pH ~2) to fully protonate the carboxylate. Cool the solution in an ice bath to maximize precipitation.
Product is an oil or low-melting solid Presence of impuritiesPurify the crude product by recrystallization from a suitable solvent system (e.g., water, ethanol/water) or by silica gel column chromatography.[4][7][8][9][10][11][12]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura couplings of 3-bromobenzoic acid with various arylboronic acids. This data can serve as a benchmark for optimizing your reaction.

Arylboronic Acid Product Catalyst Base Solvent Temperature Time (h) Yield (%) Reference
Phenylboronic acid3-Phenylbenzoic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRoom Temp.1.597Benchchem[5]
4-Methylphenylboronic acid3-(p-Tolyl)benzoic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRoom Temp.1.595Benchchem[5]
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRoom Temp.1.599Benchchem[5]
4-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRoom Temp.1.589Benchchem[5]
3,5-Difluorophenylboronic acid3-(3,5-Difluorophenyl)benzoic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRoom Temp.1.5Low YieldBenchchem[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid and 2-Methoxyphenylboronic Acid

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 3-Bromobenzoic acid (1.0 eq)

  • 2-Methoxyphenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 4:1 mixture of Toluene:Water or Dioxane:Water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 3-bromobenzoic acid, 2-methoxyphenylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Proceed with an acid-base workup as described in FAQ Q4.

  • Purify the crude product by recrystallization or column chromatography as described in FAQ Q5.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - 3-Bromobenzoic Acid - 2-Methoxyphenylboronic Acid - Base glassware Assemble Flame-Dried Glassware under Inert Gas reagents->glassware add_reagents Add Reagents and Solvents to Flask glassware->add_reagents add_catalyst Add Palladium Catalyst add_reagents->add_catalyst heat_stir Heat and Stir (e.g., 90-100°C, 12-24h) add_catalyst->heat_stir cool Cool to Room Temperature heat_stir->cool extract Dilute and Perform Aqueous Acid-Base Extraction cool->extract dry Dry Organic Layer and Evaporate Solvent extract->dry purify Purify by Recrystallization or Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Logic for Low Yield

G cluster_solutions Solutions rect_node rect_node start Low Yield or Incomplete Reaction check_catalyst Is the Catalyst Active? start->check_catalyst check_base Is the Base Effective? check_catalyst->check_base Yes sol_catalyst Use fresh catalyst Degas solvents Use pre-catalyst check_catalyst->sol_catalyst No check_temp Is the Temperature Optimal? check_base->check_temp Yes sol_base Use fresh, powdered base Switch to a stronger base (e.g., K3PO4) check_base->sol_base No check_reagents Are Starting Materials Stable? check_temp->check_reagents Yes sol_temp Increase temperature (e.g., 80-100°C) check_temp->sol_temp No sol_reagents Use fresh boronic acid Consider boronic ester check_reagents->sol_reagents No

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of 3-(2-Methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(2-Methoxyphenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically produced this compound?

A1: Common impurities can arise from the synthetic route used. If prepared via a Suzuki-Miyaura coupling reaction between 2-bromoanisole and 3-carboxyphenylboronic acid, potential impurities include:

  • Homocoupling products: Biphenyl-3,3'-dicarboxylic acid (from the coupling of two molecules of 3-carboxyphenylboronic acid) and 2,2'-dimethoxybiphenyl (from the coupling of two molecules of 2-bromoanisole).

  • Starting materials: Unreacted 2-bromoanisole and 3-carboxyphenylboronic acid.

  • Catalyst residues: Palladium catalysts and ligands used in the coupling reaction.

  • Solvent residues: Residual solvents from the reaction and purification steps.

Q2: What are the recommended primary purification methods for this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often effective for removing minor impurities and for large-scale purification, while column chromatography is excellent for separating compounds with similar polarities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity by separating the main compound from its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by showing peaks that do not correspond to the structure of this compound.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Possible Cause: The solvent is not suitable for your compound.

  • Solution: Select a more appropriate solvent. A good recrystallization solvent should dissolve the compound when hot but have low solubility at room temperature. For aromatic carboxylic acids, polar solvents like ethanol, methanol, acetic acid, or mixtures with water are often good starting points.[1] Perform small-scale solubility tests with various solvents to find the optimal one.

Problem 2: No crystals form upon cooling the solution.

  • Possible Cause 1: The solution is not sufficiently saturated.

  • Solution 1: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[2]

  • Possible Cause 2: The solution is supersaturated, but crystal nucleation has not occurred.

  • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2]

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.

    • Allow the solution to cool very slowly.

    • If oiling out persists, consider purifying the compound by column chromatography first to remove the impurities that are hindering crystallization.

Problem 4: The recrystallized product is still impure.

  • Possible Cause 1: The cooling process was too rapid, trapping impurities within the crystal lattice.

  • Solution 1: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Possible Cause 2: The crystals were not washed properly after filtration.

  • Solution 2: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

Column Chromatography

Problem 1: Poor separation of the desired compound from impurities.

  • Possible Cause 1: The chosen eluent system does not have the correct polarity.

  • Solution 1: Optimize the eluent system using thin-layer chromatography (TLC). Test different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). For acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve separation by reducing tailing.

  • Possible Cause 2: The column was not packed properly, leading to channeling.

  • Solution 2: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

Problem 3: The compound is eluting too quickly with the solvent front.

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and aqueous mixtures of these) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

General Column Chromatography Protocol for this compound
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material with different solvent mixtures (e.g., varying ratios of hexanes/ethyl acetate with 0.5% acetic acid). The ideal solvent system will give the desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Purity of this compound After Recrystallization from Different Solvents (Hypothetical Data)

Recrystallization SolventInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Recovery Yield (%)
Ethanol/Water (80:20)95.299.585
Isopropanol95.299.180
Ethyl Acetate/Hexane95.298.875

Table 2: Purity of this compound After Column Chromatography (Hypothetical Data)

Eluent System (Hexane:Ethyl Acetate + 0.5% Acetic Acid)Initial Purity (HPLC Area %)Final Purity (HPLC Area %)Recovery Yield (%)
70:3090.599.890
80:2090.599.688

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Purity Analysis cluster_end End Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Purity_Check Purity > 99%? Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Yes Further_Purification Further Purification Needed Purity_Check->Further_Purification No

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Oiling_Out Oiling Out? Cool->Oiling_Out No_Crystals Troubleshoot: - Concentrate Solution - Scratch Flask - Add Seed Crystal Crystals_Form->No_Crystals No Filter_Dry Filter and Dry Crystals Crystals_Form->Filter_Dry Yes No_Crystals->Cool Fix_Oiling Troubleshoot: - Reheat & Add Co-solvent - Cool Slowly - Pre-purify by Chromatography Oiling_Out->Fix_Oiling Yes Oiling_Out->Filter_Dry No, Crystals Form Fix_Oiling->Cool End Pure Crystals Filter_Dry->End

Caption: Troubleshooting guide for the recrystallization process.

References

Technical Support Center: Scaling Up the Synthesis of "3-(2-Methoxyphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of "3-(2-Methoxyphenyl)benzoic acid". The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction between 3-bromobenzoic acid and 2-methoxyphenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of "this compound" via Suzuki-Miyaura coupling.

Problem Potential Cause Recommended Solution
Low or No Product Conversion Inactive Catalyst: The Pd(0) catalyst can be sensitive to air and moisture.• Use a fresh batch of palladium catalyst or a more air-stable precatalyst. • Ensure the phosphine ligand has not been oxidized; use fresh ligand stored under an inert atmosphere.[1]
Inefficient Catalyst System: The chosen catalyst/ligand combination may not be optimal for this specific transformation.• For electron-deficient aryl bromides like 3-bromobenzoic acid, consider robust systems like Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[2]
Inappropriate Base: The base is crucial for the transmetalation step. Its strength, solubility, and compatibility with the starting materials are critical.• Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] The solubility of the base is also important for the reaction's success.
Poor Reaction Conditions: Incorrect temperature, reaction time, or inadequate exclusion of oxygen can hinder the reaction.• Ensure thorough degassing of solvents and maintain a robust inert atmosphere (Nitrogen or Argon).[2] • If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 80-110 °C).[2] • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[2]
Significant Side-Product Formation Homocoupling of Boronic Acid: This is a common side reaction, often promoted by the presence of oxygen.• Improve the degassing procedure for all solvents and reagents.[1] • Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, to minimize the presence of Pd(II) species that can promote homocoupling.[1]
Dehalogenation of 3-Bromobenzoic Acid: The starting aryl bromide is converted to benzoic acid.• This side reaction can be caused by hydride sources in the reaction mixture. Screen different, non-hydridic bases and ensure the use of high-purity, anhydrous solvents.[3]
Protodeboronation of 2-Methoxyphenylboronic Acid: The boronic acid is converted to anisole.• This can be minimized by using milder bases or lower reaction temperatures.[3]
Product Purification Challenges Co-elution of Product and Byproducts: The desired product may be difficult to separate from starting materials or side-products like homocoupled boronic acid.• An acidic or basic wash during the work-up can help remove unreacted 3-bromobenzoic acid and boronic acid byproducts. • Recrystallization is an effective purification method for the final product. A common procedure involves dissolving the crude product in boiling water and filtering it while hot to remove less soluble impurities.[1]
Scale-Up Issues Inconsistent Results: Difficulty in reproducing results on a larger scale.• Pay close attention to reagent purity, maintaining a strict inert atmosphere, consistent stirring rate, and a fixed order of reagent addition.[4] • For large-scale reactions, efficient heat transfer is crucial; ensure the reaction vessel is appropriately sized and heating is uniform.
Palladium Contamination in Final Product: Residual palladium levels may be too high for pharmaceutical applications.• After the reaction, treatment with a scavenger resin or an aqueous solution of a thiol-containing compound like L-cysteine can help remove residual palladium.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing "this compound"?

A1: The most widely reported and reliable method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromobenzoic acid and 2-methoxyphenylboronic acid.[5] This reaction generally offers high yields and good functional group tolerance.

Q2: How does the carboxylic acid group on 3-bromobenzoic acid affect the Suzuki coupling reaction?

A2: Under the basic conditions of the Suzuki coupling, the carboxylic acid is deprotonated to a carboxylate salt. This can affect the solubility of the starting material in organic solvents, potentially slowing the reaction. Careful selection of the solvent system, often a biphasic mixture like toluene/water or dioxane/water, can mitigate this issue.[1] In some cases, protecting the carboxylic acid as an ester may be considered, followed by hydrolysis after the coupling reaction.

Q3: Is it necessary to use an inert atmosphere for this reaction?

A3: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation and the formation of unwanted side products, particularly the homocoupling of the boronic acid.[3] For reproducible and high-yielding results, especially on a larger scale, all reagents and solvents should be degassed, and the reaction should be conducted under an inert atmosphere of nitrogen or argon.

Q4: What are the key safety considerations when scaling up this synthesis?

A4: When scaling up, consider the exothermicity of the reaction, especially during the addition of the base and the heating phase. Ensure adequate cooling capacity is available. Palladium catalysts, while used in small amounts, are heavy metals, and appropriate handling and disposal procedures should be followed. Solvents like toluene and dioxane are flammable and have specific handling requirements. Always conduct a thorough safety review before performing any large-scale chemical synthesis.

Q5: How can I purify the final product, "this compound"?

A5: A typical purification involves an extractive work-up followed by recrystallization. After the reaction is complete, the mixture is often acidified to protonate the carboxylate, making the product soluble in an organic solvent like ethyl acetate. The organic layer is then washed to remove inorganic salts and water-soluble impurities. The crude product obtained after solvent removal can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or by dissolving in boiling water and filtering hot to remove homocoupling byproducts.[1]

Data Presentation

Comparison of Suzuki-Miyaura Coupling Conditions for the Synthesis of "this compound"
Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Time (h) Yield (%) Reference
[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃ (3 eq)WaterRoom Temp1.5High (implied)[5]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 eq)Toluene/H₂O10012-24High (general)BenchChem
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2 eq)1,4-Dioxane/Water (4:1)80-1004-12High (general)BenchChem
PdCl₂(dppf) (3)-K₂CO₃ (2 eq)DMF8012~85 (typical)General Lit.
Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (3 eq)THF/H₂O (10:1)8016>90 (typical)General Lit.

Note: Yields can be highly dependent on the specific reaction setup, purity of reagents, and scale.

Experimental Protocols

Protocol 1: Environmentally Friendly Synthesis in Water at Room Temperature

This protocol is adapted from a highly efficient method utilizing water as the solvent.[5]

Materials:

  • 3-bromobenzoic acid (1.0 mmol, 201 mg)

  • 2-methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.3 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add 3-bromobenzoic acid, 2-methoxyphenylboronic acid, [PdCl₂(NH₂CH₂COOH)₂] catalyst, and potassium carbonate.

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, a precipitate of the product will form. Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.

  • The crude product can be further purified by dissolving it in boiling water, filtering while hot to remove homocoupled byproducts, and then allowing the filtrate to cool to recrystallize the pure product.

Protocol 2: Traditional Biphasic Synthesis with Heating

This protocol uses a more conventional approach suitable for ensuring reaction completion, especially at a larger scale.

Materials:

  • 3-bromobenzoic acid (1.0 mmol, 201 mg)

  • 2-methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (8 mL, degassed)

  • Water (2 mL, degassed)

  • Schlenk flask and inert gas line (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromobenzoic acid, 2-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Once complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate.

  • Add 1M HCl until the aqueous layer is acidic (pH ~2) to ensure the product is in the organic layer.

  • Separate the layers and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 3-Bromobenzoic Acid - 2-Methoxyphenylboronic Acid - Base (e.g., K2CO3) catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat to Target Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT & Quench monitor->cool extract Acidify & Extract with Organic Solvent cool->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization) dry->purify final_product final_product purify->final_product Pure Product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of "this compound".

troubleshooting_guide start Low or No Product Yield? check_sm Are Starting Materials Consumed? start->check_sm check_catalyst Is the Catalyst System Active? check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions No solution_catalyst Solution: - Use fresh catalyst/ligand - Screen different catalyst systems (e.g., Buchwald precatalysts) check_catalyst->solution_catalyst Yes solution_conditions Solution: - Ensure inert atmosphere - Optimize temperature & time - Screen bases (K3PO4, Cs2CO3) check_conditions->solution_conditions No check_sm->check_catalyst No side_reactions Significant Side Reactions Observed? check_sm->side_reactions Yes homocoupling Homocoupling? side_reactions->homocoupling Yes dehalogenation Dehalogenation? side_reactions->dehalogenation No solution_homocoupling Solution: - Improve degassing - Use Pd(0) source homocoupling->solution_homocoupling solution_dehalogenation Solution: - Use high-purity solvents - Screen non-hydridic bases dehalogenation->solution_dehalogenation

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Synthesis of 3-(2-Methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of 3-(2-Methoxyphenyl)benzoic acid via Suzuki-Miyaura cross-coupling. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your catalyst selection and optimize your reaction conditions.

Troubleshooting Guide

Low yields or failed reactions in the synthesis of this compound can be attributed to several factors. This guide provides solutions to common problems encountered during the Suzuki-Miyaura coupling of 3-bromobenzoic acid and 2-methoxyphenylboronic acid.

Problem IDProblem DescriptionPotential CausesRecommended Solutions
SMC-001 Low or No Product Formation Inactive Catalyst: The active Pd(0) species may not be forming or has been deactivated.[1]- Ensure strictly anaerobic conditions to prevent oxidation of phosphine ligands and the Pd(0) catalyst.[1] - Utilize a pre-catalyst that readily forms the active Pd(0) species. - Select a ligand that effectively stabilizes the Pd(0) catalyst.[1]
Poor Reagent Quality: Impurities in starting materials or solvents can inhibit the reaction.- Purify starting materials (3-bromobenzoic acid and 2-methoxyphenylboronic acid) before use. - Use anhydrous, degassed solvents.
SMC-002 Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[1]- Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1]
Inappropriate Base: The choice of base can influence the rate of homocoupling.- Consider using milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[1]
SMC-003 Protodeboronation of Boronic Acid Presence of Protic Solvents/Impurities: Water or other protic species can lead to the replacement of the boron group with a hydrogen atom.[1]- Use anhydrous solvents and reagents. - Consider using the more stable pinacol ester of 2-methoxyphenylboronic acid.[1]
Unstable Boronic Acid: Some boronic acids are inherently unstable and prone to decomposition.[1]- Use fresh boronic acid or verify the purity of the existing stock. - Employ milder reaction conditions (e.g., lower temperature, weaker base).
SMC-004 Reaction Stalls Before Completion Catalyst Deactivation: The palladium catalyst may lose its activity over the course of the reaction.- Increase catalyst loading. - Use a more robust ligand that protects the palladium center from deactivation. Buchwald-type ligands are often effective for challenging couplings.[2]
Inefficient Mixing: In biphasic systems, poor stirring can limit the reaction rate.- Ensure vigorous stirring to maximize the interface between the aqueous and organic phases.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 3-bromobenzoic acid with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.[3][4]

Q2: How do I choose the right palladium catalyst for this synthesis?

A2: The choice of catalyst is critical. For relatively simple substrates, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective.[3][5] However, for more challenging or sterically hindered couplings, catalyst systems composed of a palladium source like Palladium(II) acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) often provide superior yields and faster reaction times.[3]

Q3: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I use?

A3: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[6] The choice of base can significantly impact the reaction yield. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and have shown high effectiveness.[4][6] Stronger bases may be required in some cases, but they can also promote side reactions.[1]

Q4: My reaction is very slow. What can I do to speed it up?

A4: Several factors can be adjusted to increase the reaction rate. Increasing the temperature is a common approach. Switching to a more active catalyst system, such as one with a bulky electron-rich ligand, can also significantly accelerate the reaction. Ensure that your solvent has been properly degassed, as oxygen can inhibit the catalyst.

Q5: I am observing a significant amount of 3,3'-biphenyldicarboxylic acid in my product mixture. What is causing this?

A5: This is a homocoupling product of your starting material, 3-bromobenzoic acid. This side reaction can be minimized by ensuring a strictly inert atmosphere, using a high-purity palladium catalyst, and optimizing the stoichiometry of your reactants.

Data Presentation: Catalyst Performance Comparison

The selection of the catalyst and base is critical for achieving high yields in the synthesis of this compound. Below is a comparison of different catalyst systems for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids. While direct comparative data for the exact target molecule is limited, the following table provides insights based on analogous reactions.

Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Arylboronic Acids

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)-K₂CO₃WaterRT1.599For 4-methoxyphenylboronic acid, a close analog.[3]
Pd(PPh₃)₄ (3-5 mol%)-K₂CO₃1,4-Dioxane/Water (4:1)10012-24~85A reliable, traditional catalyst system.[3]
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/Water10012>95Highly effective for substituted aryl bromides.[3]
NiCl₂(PCy₃)₂ (5 mol%)-K₃PO₄2-Me-THF10018HighA cost-effective nickel-based alternative.[3]

Experimental Protocols

Below are detailed protocols for the synthesis of 3-(aryl)benzoic acids via Suzuki-Miyaura coupling, which can be adapted for the synthesis of this compound.

Protocol 1: Suzuki-Miyaura Coupling using a Water-Soluble Palladium-Glycine Catalyst [4]

  • Materials:

    • 3-Bromobenzoic acid (1.0 mmol)

    • 2-Methoxyphenylboronic acid (1.2 mmol)

    • [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%)

    • Potassium carbonate (K₂CO₃) (3.0 mmol)

    • Distilled water (5.0 mL)

  • Procedure:

    • To a round-bottomed flask, add 3-bromobenzoic acid, 2-methoxyphenylboronic acid, the palladium-glycine catalyst, and potassium carbonate.

    • Add 5.0 mL of distilled water to the flask.

    • Stir the mixture vigorously at room temperature under air for 1.5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, a precipitate of the product will form.

    • Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.

    • Dry the product under vacuum.

Protocol 2: Suzuki-Miyaura Coupling using Pd(PPh₃)₄ [3]

  • Materials:

    • 3-Bromobenzoic acid (1.0 equiv)

    • 2-Methoxyphenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3-5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture), degassed

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried reaction vessel, add 3-bromobenzoic acid, 2-methoxyphenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of the inert gas.

    • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mandatory Visualization

Experimental_Workflow reagents 1. Combine Reactants - 3-Bromobenzoic acid - 2-Methoxyphenylboronic acid - Base (e.g., K2CO3) setup 2. Inert Atmosphere Evacuate and backfill with Ar or N2 reagents->setup solvent 3. Add Solvent Degassed solvent mixture (e.g., Dioxane/H2O) setup->solvent catalyst 4. Add Catalyst (e.g., Pd(PPh3)4) solvent->catalyst reaction 5. Reaction Heat and stir (e.g., 100°C, 12-24h) catalyst->reaction workup 6. Work-up Cool, dilute, extract reaction->workup purification 7. Purification Column Chromatography workup->purification product 8. Product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L2) oxidative_addition->pd_intermediate transmetalation Transmetalation (Base Assisted) pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X (3-Bromobenzoic acid) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 (2-Methoxyphenylboronic acid) boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection start Start: Catalyst Selection steric_hindrance Are substrates sterically hindered? start->steric_hindrance buchwald Use Buchwald-type ligand (e.g., SPhos, XPhos) with Pd(OAc)2 steric_hindrance->buchwald Yes traditional Use traditional catalyst (e.g., Pd(PPh3)4) steric_hindrance->traditional No yes_steric Yes no_steric No end Proceed with selected catalyst buchwald->end cost Is cost a major concern? traditional->cost nickel Consider Nickel-based catalyst (e.g., NiCl2(PCy3)2) cost->nickel Yes cost->end No yes_cost Yes no_cost No nickel->end

References

Preventing byproduct formation in "3-(2-Methoxyphenyl)benzoic acid" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(2-Methoxyphenyl)benzoic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic reactions, with a primary focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves coupling an aryl halide with an organoboron species. For the synthesis of this compound, the typical coupling partners are 2-bromoanisole and 3-carboxyphenylboronic acid.[1][2] This method is favored for its mild reaction conditions and tolerance of a wide range of functional groups.[3]

Q2: What are the primary byproducts to expect in the Suzuki-Miyaura synthesis of this compound?

A2: The main byproducts in a Suzuki-Miyaura coupling are typically:

  • Homocoupling products: Formation of biphenyls from the coupling of two molecules of the same starting material (e.g., two molecules of 2-bromoanisole or two molecules of 3-carboxyphenylboronic acid). The homocoupling of the boronic acid is particularly common, especially in the presence of oxygen.

  • Protodeboronation product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of benzoic acid.

  • Reduced arene: The aryl halide (2-bromoanisole) can be reduced to anisole.

  • Catalyst-derived impurities: Residual palladium and ligands can contaminate the final product.

Q3: Can I synthesize this compound through a different route?

A3: Yes, an alternative route is the hydrolysis of 3-(2-methoxyphenyl)benzonitrile. This involves the conversion of the nitrile group (-CN) to a carboxylic acid (-COOH) using either acidic or basic conditions.[4][5] The intermediate in this reaction is the corresponding amide, and incomplete hydrolysis can lead to this amide as a byproduct.[5][6]

Q4: How can I purify the final this compound product?

A4: Purification can typically be achieved through:

  • Acid-base extraction: As the product is a carboxylic acid, it can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then precipitated by re-acidification of the aqueous layer.

  • Recrystallization: This is an effective method for removing impurities. Suitable solvent systems include ethanol/water or toluene.[7]

  • Column chromatography: Silica gel chromatography can be used to separate the product from closely related byproducts.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound via the Suzuki-Miyaura coupling reaction.

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Inefficient Catalyst System Ensure the palladium catalyst and ligand are appropriate for the reaction. For sterically hindered substrates, specialized ligands like RuPhos may be necessary.[7] Verify the catalyst is not deactivated; use fresh catalyst if necessary.
Improper Base Selection The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield.[9] A screening of different bases may be required.
Suboptimal Reaction Temperature The reaction may require heating to proceed at an adequate rate. A typical temperature range for Suzuki couplings is 80-110°C.[1][7] However, excessively high temperatures can lead to byproduct formation.
Presence of Oxygen Oxygen can promote the homocoupling of the boronic acid, reducing the yield of the desired product. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.[3]
Poor Reagent Quality Use high-purity starting materials. Impurities in the aryl halide or boronic acid can inhibit the catalyst or lead to side reactions. Ensure solvents are anhydrous.
Issue 2: High Levels of Homocoupling Byproduct
Potential Cause Suggested Solution
Oxygen in the Reaction Mixture This is a primary cause of boronic acid homocoupling. Rigorously degas all solvents and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Incorrect Stoichiometry Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can favor homocoupling. Optimize the stoichiometry of your reactants.
Prolonged Reaction Time Extended reaction times at high temperatures can sometimes lead to an increase in byproducts. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Catalyst System Some palladium-ligand systems are more prone to promoting homocoupling than others. Consider screening different ligands.
Issue 3: Presence of Starting Material in the Final Product
Potential Cause Suggested Solution
Incomplete Reaction Extend the reaction time or increase the temperature. Monitor the reaction progress closely using TLC or LC-MS to ensure completion.
Deactivated Catalyst The palladium catalyst may have been deactivated. Ensure anhydrous and oxygen-free conditions. If necessary, add a fresh portion of the catalyst.
Insufficient Base Ensure an adequate amount of base is used (typically 2-3 equivalents). The base is consumed during the reaction, and an insufficient amount will stall the catalytic cycle.
Poor Solubility of Reagents If reactants are not fully dissolved, the reaction may be slow or incomplete. Choose a solvent system in which all components are soluble at the reaction temperature. A mixture of an organic solvent (e.g., toluene, dioxane) and water is common.[2]

Data Presentation

The following table presents representative data for the Suzuki-Miyaura coupling of 2-bromoanisole and 3-carboxyphenylboronic acid under various conditions. This data is illustrative and based on typical outcomes for similar reactions reported in the literature.[9][10][11]

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001285
Pd(PPh₃)₄ (3)-K₂CO₃ (2)DME/H₂O801290
PdCl₂(dppf) (2)-K₃PO₄ (3)Dioxane/H₂O90892
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O100695
Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Ethanol/H₂O801878

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromoanisole and 3-Carboxyphenylboronic Acid

Materials:

  • 2-Bromoanisole (1.0 equiv)

  • 3-Carboxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Dioxane, anhydrous

  • Water, deionized and degassed

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoanisole, 3-carboxyphenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand in a small amount of anhydrous dioxane. Add this catalyst solution to the reaction flask via syringe.

  • Solvent Addition: Add anhydrous dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the reaction flask.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Acidification: Combine the aqueous layers and cool in an ice bath. Slowly acidify to pH ~2 with 1 M HCl. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Hydrolysis of 3-(2-methoxyphenyl)benzonitrile

Materials:

  • 3-(2-methoxyphenyl)benzonitrile (1.0 equiv)

  • Sodium hydroxide (NaOH, 3.0 equiv)

  • Ethanol

  • Water

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(2-methoxyphenyl)benzonitrile in ethanol. Add a solution of sodium hydroxide in water.

  • Hydrolysis: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Both Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-Ar' RedElim->Pd0 Product This compound (Ar-Ar') RedElim->Product ArylHalide 2-Bromoanisole (Ar-X) ArylHalide->OxAdd BoronicAcid 3-Carboxyphenylboronic Acid (Ar'-B(OR)₂) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions [Reagents OK] optimize_reagents Use Pure, Anhydrous Reagents. Adjust Stoichiometry. check_reagents->optimize_reagents [Issue Found] check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Base) check_conditions->check_catalyst [Conditions OK] optimize_conditions Degas Solvents. Optimize Temperature and Time. check_conditions->optimize_conditions [Issue Found] optimize_catalyst Screen Different Catalysts, Ligands, and Bases. check_catalyst->optimize_catalyst [Issue Found] rerun Re-run Experiment check_catalyst->rerun [System OK] optimize_reagents->rerun optimize_conditions->rerun optimize_catalyst->rerun

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Spectral Data of 3-(2-Methoxyphenyl)benzoic Acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for 3-(2-Methoxyphenyl)benzoic acid against two structurally related alternatives: 3-methoxybenzoic acid and the parent compound, benzoic acid. The information presented herein is intended to support research and development activities by offering a clear, objective analysis of the spectroscopic characteristics of these compounds.

Spectral Data Comparison

The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound, 3-methoxybenzoic acid, and benzoic acid. This allows for a direct comparison of their chemical shifts, mass-to-charge ratios, and vibrational frequencies.

Table 1: ¹H NMR Spectral Data (in CDCl₃)
CompoundChemical Shift (δ) [ppm], Multiplicity, Coupling Constant (J) [Hz], Integration
This compound Data not available
3-Methoxybenzoic acid 7.74 (ddd, J = 7.6, 1.5, 1.0 Hz, 1H), 7.63 (dd, J = 2.6, 1.5 Hz, 1H), 7.39 (t, J = 8.0 Hz, 1H), 7.16 (ddd, J = 8.3, 2.7, 1.0 Hz, 1H), 3.87 (s, 3H)
Benzoic acid 11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.68 (t, J = 7.92 Hz, 2H)[1]
Table 2: ¹³C NMR Spectral Data (in CDCl₃)
CompoundChemical Shift (δ) [ppm]
This compound Data not readily available in numerical format. A spectrum is available for viewing.
3-Methoxybenzoic acid 171.8, 159.6, 130.6, 129.6, 122.7, 120.5, 114.4, 55.5
Benzoic acid 172.60, 133.89, 130.28, 129.39, 128.55[1][2]
Table 3: Mass Spectrometry (EI-MS) Data
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 228169, 139
3-Methoxybenzoic acid 152135, 107, 77
Benzoic acid 122105, 77
Table 4: Infrared (IR) Spectral Data (Vapor Phase)
CompoundKey Absorption Bands (cm⁻¹) and Functional Group Assignments
This compound Data available as a spectrum for viewing.
3-Methoxybenzoic acid ~3575 (O-H stretch, monomer), ~1760 (C=O stretch, monomer), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O stretch)
Benzoic acid ~3580 (O-H stretch, monomer), 3080-3030 (C-H aromatic stretch), 1760 (C=O stretch, monomer), 1320-1210 (C-O stretch), 960-900 (O-H wag)[3]

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy : The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum is typically acquired on the same instrument at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer). Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Chemical shifts are reported in ppm relative to TMS.

Mass Spectrometry (MS)
  • Sample Introduction : For a volatile compound, a direct insertion probe or a gas chromatograph (GC) is used to introduce the sample into the ion source of the mass spectrometer. The sample is heated to ensure vaporization.

  • Ionization : Electron Ionization (EI) is a common method for this class of compounds. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : An electron multiplier detects the ions, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation (Vapor Phase) : The sample is heated in a gas cell to obtain its vapor phase spectrum. The gas cell has windows transparent to IR radiation (e.g., KBr or NaCl).

  • Data Acquisition : An FT-IR (Fourier-Transform Infrared) spectrometer is used to acquire the spectrum. A beam of infrared radiation is passed through the sample, and the interferometer measures the interference pattern.

  • Data Processing : A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the spectral analysis and comparison of the compounds discussed in this guide.

Spectral_Comparison_Workflow cluster_compounds Compounds for Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Acquisition & Analysis cluster_comparison Comparative Guide Generation Compound1 This compound AcquireData Acquire Spectral Data Compound1->AcquireData Compound2 3-Methoxybenzoic Acid Compound2->AcquireData Compound3 Benzoic Acid Compound3->AcquireData NMR NMR (1H & 13C) NMR->AcquireData MS Mass Spectrometry (EI) MS->AcquireData IR Infrared Spectroscopy IR->AcquireData ProcessData Process & Interpret Spectra AcquireData->ProcessData TabulateData Tabulate Quantitative Data ProcessData->TabulateData CompareSpectra Compare Spectral Features TabulateData->CompareSpectra GenerateReport Generate Comparison Guide CompareSpectra->GenerateReport

Caption: Workflow for Spectral Data Comparison.

References

A Comparative Guide to the Biological Activity of (Methoxyphenyl)benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will, therefore, summarize the existing data on the more extensively studied methoxybenzoic acid isomers (ortho, meta, and para) and supplement this with information on various derivatives of (methoxyphenyl)benzoic acids to infer potential activities and guide future research.

I. Overview of Methoxybenzoic Acid Isomers

The position of the methoxy group on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—is known to significantly influence the compound's biological properties, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects.[1]

Antioxidant Activity

The antioxidant capacity of methoxybenzoic acid isomers is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant potency.[1]

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Reference
2-Methoxybenzoic AcidData not availableData not available
3-Methoxybenzoic AcidData not availableData not available
4-Methoxybenzoic Acid> 100> 100[1]
Ascorbic Acid (Standard)15.8 ± 0.58.2 ± 0.3[1]
Note: The available data on the direct antioxidant activity of methoxybenzoic acid isomers is limited, particularly for the ortho- and meta- isomers. The para-isomer showed low activity in the context of related phenolic amides.[1]
Antimicrobial Activity
Cytotoxic Activity

The cytotoxic effects of methoxybenzoic acid isomers on cancer cell lines are evaluated by their IC50 values, indicating the concentration required to inhibit 50% of cell growth.[1] Direct comparative cytotoxic data for the three methoxybenzoic acid isomers on common cancer cell lines is limited.[1] However, derivatives of these isomers have been investigated. For instance, a derivative of 4-methoxybenzoic acid showed an IC50 of 90.9 µg/ml against MCF-7 cells.[1] Benzoic acid itself has shown varying IC50 values across different cancer cell lines, ranging from 85.54 to 670.6 µg/ml.[1]

II. Biological Activities of (Methoxyphenyl)benzoic Acid Derivatives

While data on the parent isomers is scarce, various derivatives have been synthesized and evaluated for a range of biological activities. These studies provide valuable insights into the potential therapeutic applications of this class of compounds.

  • Antiplatelet and Anticoagulant Activity : Derivatives of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide have been synthesized and evaluated as potential antiplatelet agents.[2]

  • Anticancer Activity : Derivatives of 4-methoxybenzoic acid have demonstrated potential as anticancer agents by targeting critical cell survival pathways and inducing apoptosis.[3] One notable derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NF-κB cell survival signaling pathway.[3]

  • VLA-4 Antagonism : A series of benzoic acid derivatives have been synthesized as potent, orally active VLA-4 antagonists, with potential applications in treating inflammatory diseases.

  • Enzyme Inhibition : Novel benzoic acid derivatives have been designed and evaluated as multitarget acetylcholinesterase and carbonic anhydrase inhibitors, which could be a therapeutic strategy for Alzheimer's disease.

III. Signaling Pathways

Phenolic compounds, including methoxybenzoic acid isomers and their derivatives, are known to exert their biological effects by modulating various cellular signaling pathways. The NF-κB and MAPK pathways are two of the most critical pathways involved in inflammation, cell proliferation, and apoptosis.[1]

G Potential Inhibition of the Akt/NF-κB Signaling Pathway cluster_0 Potential Inhibition of the Akt/NF-κB Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IκB Kinase IκB Kinase Akt->IκB Kinase Activates IκB IκB IκB Kinase->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Cell Survival Cell Survival Gene Transcription->Cell Survival Proliferation Proliferation Gene Transcription->Proliferation Apoptosis Inhibition Apoptosis Inhibition Gene Transcription->Apoptosis Inhibition HMBME 4-hydroxy-3-methoxybenzoic acid methyl ester HMBME->Akt Inhibits

Caption: Potential inhibition of the Akt/NF-κB signaling pathway by a 4-methoxybenzoic acid derivative.

IV. Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of benzoic acid derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, and is widely employed to evaluate the cytotoxic effects of chemical compounds.[3]

Principle : Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[3]

Protocol :

  • Cell Seeding : Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Remove the culture medium and add fresh medium containing MTT solution (typically 5 mg/mL in PBS, diluted into the medium). Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.[3]

  • Formazan Solubilization : Carefully discard the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.[3]

  • Absorbance Measurement : Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength of 550-590 nm.[3]

  • IC50 Calculation : The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay assesses the ability of a compound to act as a free radical scavenger.[1]

Principle : 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, which is colorless or pale yellow. The change in absorbance is measured spectrophotometrically.

Protocol :

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[1]

  • Reaction Mixture : In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to various concentrations of the test compound.

  • Incubation : Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement : Measure the absorbance of the solutions at a wavelength of around 517 nm.

  • Calculation : The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

V. Conclusion

The biological activity of (methoxyphenyl)benzoic acid isomers is highly dependent on the substitution pattern of the methoxy and benzoic acid groups. While direct comparative data for all isomers of 3-(2-Methoxyphenyl)benzoic acid is currently lacking, the available information on simpler methoxybenzoic acids and a wide array of their derivatives suggests a rich potential for these compounds in various therapeutic areas, including oncology, inflammation, and infectious diseases. Further systematic studies are warranted to elucidate the structure-activity relationships within this class of compounds and to identify lead candidates for drug development. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers embarking on such investigations.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 3-(2-Methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural validation of "3-(2-Methoxyphenyl)benzoic acid," with a primary focus on X-ray crystallography.

While a dedicated crystal structure for "this compound" is not publicly available, this guide leverages crystallographic data from its close structural isomer, "2-(3-Methoxyphenoxy)benzoic acid," as a powerful comparative tool. This, in conjunction with spectroscopic techniques, offers a robust workflow for structural confirmation.

At a Glance: Structural and Spectroscopic Comparison

To facilitate a clear understanding, the following tables summarize the key crystallographic data for the isomeric compound "2-(3-Methoxyphenoxy)benzoic acid" and the available spectroscopic data for related methoxybenzoic acid derivatives. This comparative approach is essential in the absence of a direct crystal structure for "this compound."

Table 1: Crystallographic Data for 2-(3-Methoxyphenoxy)benzoic acid
ParameterValue[1][2]
CCDC Number825397[1]
Molecular FormulaC₁₄H₁₂O₄[1][2]
Molecular Weight244.24 g/mol [1]
Crystal SystemOrthorhombic[2]
Space GroupPbca
Unit Cell Dimensionsa = 14.309(3) Å, b = 8.5330(17) Å, c = 19.432(4) Å
Volume2372.6(8) ų
Z8
Key FeatureMolecules form classic O—H···O hydrogen-bonded carboxylic acid dimers.[2]
Table 2: Comparative Spectroscopic Data of Methoxybenzoic Acid Isomers

This table presents a generalized comparison of spectroscopic data for isomers of methoxybenzoic acid to aid in the structural elucidation of "this compound."

TechniqueKey Observations for Methoxybenzoic Acid Isomers
¹H NMR The chemical shift of the methoxy (-OCH₃) protons typically appears around 3.8-3.9 ppm. The aromatic protons show complex splitting patterns between 6.9 and 8.1 ppm, which are highly dependent on the substitution pattern.[3]
¹³C NMR The carbonyl carbon of the carboxylic acid is highly deshielded, appearing around 172-174 ppm. The aromatic carbons resonate in the region of 110-160 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range.
IR Spectroscopy A broad O-H stretch from the carboxylic acid is observed between 2500-3300 cm⁻¹. A strong C=O stretch is characteristic around 1700 cm⁻¹. Aromatic C=C stretches are found in the 1450–1600 cm⁻¹ region.[4]
Mass Spectrometry The molecular ion peak ([M]⁺) for methoxybenzoic acid isomers is observed at m/z 152. Common fragmentation patterns involve the loss of -OH (m/z 135) and -COOH (m/z 107).[5]

Experimental Protocols: The Cornerstone of Reliable Data

Reproducibility and accuracy are the hallmarks of credible scientific research. Below are detailed methodologies for the key experimental techniques discussed in this guide.

Single-Crystal X-ray Diffraction

This protocol outlines the general procedure for determining the crystal structure of a small organic molecule like a benzoic acid derivative.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetone/water).

  • Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Spectroscopic Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]

Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is common, where the sample is placed directly on a crystal (e.g., diamond). The spectrum is recorded over a range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). In EI-MS, the sample is bombarded with electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.[5]

Visualizing the Validation Workflow

To provide a clear overview of the structural validation process, the following diagram illustrates the logical flow from sample synthesis to final structure confirmation.

Structural Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography X-ray Crystallography cluster_validation Structure Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms crystal_growth Single Crystal Growth purification->crystal_growth validation Final Structure Confirmation nmr->validation ir->validation ms->validation xrd X-ray Diffraction Data Collection crystal_growth->xrd structure_solution Structure Solution & Refinement xrd->structure_solution structure_solution->validation

Caption: A flowchart illustrating the comprehensive workflow for the structural validation of a small molecule, integrating both spectroscopic and crystallographic methods.

References

"3-(2-Methoxyphenyl)benzoic acid" vs other benzoic acid derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various benzoic acid derivatives, with a particular focus on methoxy-substituted isomers. The position of substituents on the benzoic acid ring significantly influences the compound's biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to aid in research and drug development.

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties, which are widely utilized in food preservation and pharmaceuticals.[1][2] The mechanism of action often involves the disruption of the microbial cell's pH balance, as the undissociated form of the acid can penetrate the cell membrane and acidify the cytoplasm.[2]

Comparative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various benzoic acid derivatives against different microorganisms. A lower MIC value indicates greater antimicrobial potency.

CompoundMicroorganismMIC (mg/mL)Reference
Benzoic AcidE. coli O1571[3]
2-Hydroxybenzoic Acid (Salicylic Acid)E. coli O1571[3]
3-Hydroxybenzoic AcidE. coli O157>1[3]
4-Hydroxybenzoic AcidE. coli O157>1[3]
2-Chlorobenzoic Acid Derivative (Compound 6)E. coliComparable to Norfloxacin[4]

Note: The antimicrobial activity of benzoic acid derivatives is influenced by the type, number, and position of substituents on the benzene ring.[3] For instance, attaching a hydroxyl or methoxyl group can sometimes weaken the antibacterial effect compared to the parent benzoic acid.[3] Schiff bases derived from benzoic acids have been shown to be potent antimicrobial agents.[4][5]

Experimental Protocol: Tube Dilution Method for MIC Determination

This method is used to determine the minimum concentration of a substance that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a series of test tubes.

  • Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism. A positive control tube (medium with inoculum, no compound) and a negative control tube (medium only) are included.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

G Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solution of Test Compound dilutions Perform Serial Dilutions in 96-well Plate or Tubes stock->dilutions media Prepare Bacterial/Fungal Growth Media media->dilutions inoculum Prepare Standardized Microbial Inoculum add_inoculum Inoculate with Microbial Suspension inoculum->add_inoculum dilutions->add_inoculum incubate Incubate at Optimal Temperature and Time add_inoculum->incubate read_results Visually Inspect for Growth or Measure Absorbance incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for MIC Assay

Anti-inflammatory Activity

A significant area of research for benzoic acid derivatives is their potential as anti-inflammatory agents.[6] Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[7][8]

Comparative Data: COX Enzyme Inhibition

The following table presents the half-maximal inhibitory concentration (IC50) values for various benzoic acid derivatives against COX-1 and COX-2 enzymes. A lower IC50 indicates greater inhibitory potency. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates the preference for inhibiting COX-2 over COX-1; a higher SI is desirable for reducing gastrointestinal side effects.[7]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib>500.28>178.57[9]
Fluorinated Benzoic Acid Derivative (Compound 12)>12.40.049253.1[9]
Fluorinated Benzoic Acid Derivative (Compound 13)>11.50.057201.8[9]
Fluorinated Benzoic Acid Derivative (Compound 14)>11.60.054214.8[9]

Note: The development of selective COX-2 inhibitors is a key strategy in designing anti-inflammatory drugs with improved safety profiles.[7] Various synthetic derivatives of benzoic acid have been designed to achieve high potency and selectivity for COX-2.[9]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[8]

  • Enzyme and Compound Preparation: Purified ovine COX-1 or human recombinant COX-2 is used. Test compounds are dissolved in a suitable solvent and serially diluted.

  • Reaction Setup: In a 96-well plate, the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and the respective COX enzyme are combined.[8]

  • Compound Addition: The test compound dilutions are added to the wells. Controls for 100% enzyme activity (no inhibitor) and background are included.

  • Pre-incubation: The plate is pre-incubated at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).[8]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[8]

  • Incubation and Termination: The reaction proceeds for a defined period (e.g., 10 minutes) and is then stopped.

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a colorimetric or fluorometric detection kit.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting inhibition against the log of the compound concentration.

Signaling Pathway: COX-Mediated Prostaglandin Synthesis

G COX Inhibition Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Benzoic Acid Derivatives (e.g., NSAIDs) inhibitor->cox

Caption: COX Inhibition Pathway

Anticancer and Cytotoxic Activity

Derivatives of benzoic acid have also been investigated for their potential as anticancer agents.[10][11] Their mechanisms of action can include the inhibition of key enzymes involved in cancer cell proliferation and survival.[11]

Comparative Data: Cytotoxicity (IC50)

The following table shows the half-maximal inhibitory concentration (IC50) values of various benzoic acid derivatives against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Benzoic Acid Derivative (Compound 9)MCF-7 (Breast Cancer)100[11]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid DerivativeHuh-7 (Liver Cancer)Varies[11]
4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME)Prostate Cancer Cells-[10]

Note: The cytotoxic activity of benzoic acid derivatives is highly dependent on their specific chemical structures. For example, some derivatives have been shown to inhibit the proliferation of HeLa cells, while others are effective against breast cancer cell lines like MCF-7.[11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24-72 hours). Control wells (untreated cells) are also included.

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution. The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[10]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 550-590 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Logical Relationship: Drug Discovery Workflow

G General Workflow for Anticancer Drug Screening synthesis Synthesis of Benzoic Acid Derivatives screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) synthesis->screening hit_id Hit Identification (Potent & Selective Compounds) screening->hit_id moa Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) hit_id->moa Lead Compounds in_vivo In Vivo Efficacy (Animal Models) moa->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: Drug Discovery Workflow

References

Purity Analysis of Synthetic "3-(2-Methoxyphenyl)benzoic acid": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthetic compound is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides an objective comparison of common analytical techniques for determining the purity of synthetic "3-(2-Methoxyphenyl)benzoic acid," a key intermediate in various research applications. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are compared, with supporting experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an analytical method for purity assessment depends on the specific requirements of the analysis, including the nature of potential impurities, the desired level of accuracy, and the availability of instrumentation. A combination of orthogonal techniques often provides the most comprehensive purity profile.

Analytical TechniquePrincipleInformation ProvidedPotential Impurities DetectedIllustrative Purity (%)
HPLC-UV Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Purity (% area), retention time, detection of non-volatile impurities.Unreacted starting materials (e.g., 3-bromobenzoic acid, 2-methoxyphenylboronic acid), homocoupling byproducts (biphenyls), other synthesis-related impurities.99.85
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Purity (% area), identification of volatile and semi-volatile impurities, mass spectrum for structural confirmation.Residual solvents (e.g., toluene, THF), volatile byproducts, and thermally stable impurities (after derivatization).99.92
qNMR Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.Absolute purity (wt%), structural confirmation, quantification of impurities relative to a certified internal standard.A wide range of organic impurities containing NMR-active nuclei, including structural isomers and residual solvents.99.89

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to be a robust starting point for the purity analysis of "this compound".

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. A reversed-phase method is typically suitable for the analysis of benzoic acid derivatives.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic "this compound" sample.

  • Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated using the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert "this compound" into a more volatile and thermally stable analyte for GC-MS analysis. Silylation is a common and effective derivatization method.

Instrumentation:

  • GC system coupled with a Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Derivatization Agent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold at 300 °C for 10 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the "this compound" sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of the BSTFA + 1% TMCS derivatization agent.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the sample to room temperature before injecting 1 µL into the GC-MS.

Data Analysis: Purity is determined by the area percentage of the main derivatized peak. Impurities can be identified by comparing their mass spectra with spectral libraries (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[1][2]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Deuterated Solvent: A solvent that dissolves both the sample and the internal standard (e.g., DMSO-d6, CDCl3).

Experimental Procedure:

  • Accurately weigh a specific amount of the "this compound" sample (e.g., 10 mg) into a clean vial.

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum using a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (wt%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Visualizing the Workflow and Impurity Profile

To aid in understanding the logical flow of purity analysis and the potential synthetic impurities, the following diagrams are provided.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_reporting Reporting Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC-UV Analysis Purification->HPLC Sample GCMS GC-MS Analysis (with Derivatization) Purification->GCMS Sample qNMR qNMR Analysis Purification->qNMR Sample Report Purity Report & Certificate of Analysis HPLC->Report GCMS->Report qNMR->Report

Caption: General workflow for the purity analysis of a synthetic compound.

Potential_Impurities cluster_impurities Potential Impurities Target This compound StartingMaterials Unreacted Starting Materials (e.g., 3-bromobenzoic acid, 2-methoxyphenylboronic acid) Homocoupling Homocoupling Products (e.g., Biphenyl derivatives) IncompleteHydrolysis Incomplete Hydrolysis (e.g., Methyl 3-(2-methoxyphenyl)benzoate) Solvents Residual Solvents (e.g., Toluene, Ethanol)

Caption: Potential impurities in synthetic this compound.

References

Comparative study of "3-(2-Methoxyphenyl)benzoic acid" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 3-(2-Methoxyphenyl)benzoic acid, a biaryl carboxylic acid of interest in medicinal chemistry and materials science. The two most prominent and versatile methods, the Suzuki-Miyaura coupling and the Grignard reaction, are evaluated based on their reaction principles, experimental protocols, and available performance data.

At a Glance: Comparison of Synthesis Methods

Method General Yield Reaction Time Key Reagents Primary Advantages Potential Challenges
Suzuki-Miyaura Coupling High (typically >80%)12-24 hoursPalladium catalyst, organoboron reagent, baseHigh functional group tolerance, mild reaction conditions, commercially available starting materials.Cost of palladium catalyst, potential for side reactions (e.g., homocoupling).
Grignard Reaction Moderate to High2-4 hoursMagnesium, organohalide, carbon dioxideInexpensive reagents, rapid reaction.Sensitivity to moisture and acidic protons, potential for Wurtz coupling side products.

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[2]

Synthesis Route Options

There are two primary approaches for the synthesis of this compound using the Suzuki-Miyaura coupling:

  • Route A: Coupling of 3-bromobenzoic acid with 2-methoxyphenylboronic acid.

  • Route B: Coupling of 2-bromoanisole with 3-carboxyphenylboronic acid.

Reaction Mechanism: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_ArylHalide Ar-Pd(II)-X(L2) Pd0->PdII_ArylHalide Oxidative Addition Product Ar-Ar' PdII_ArylAryl Ar-Pd(II)-Ar'(L2) PdII_ArylHalide->PdII_ArylAryl Transmetalation PdII_ArylAryl->Pd0 Reductive Elimination Reactants Ar-X + Ar'-B(OR)2 Base Base Borate [Ar'-B(OR)2(Base)]-

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol (General)

The following protocol is a general procedure for the Suzuki-Miyaura coupling of 3-bromobenzoic acid with an arylboronic acid.[1]

Materials:

  • 3-Bromobenzoic acid

  • Arylboronic acid (e.g., 2-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, [PdCl₂(NH₂CH₂COOH)₂])

  • Phosphine ligand (e.g., triphenylphosphine)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), the phosphine ligand (e.g., 4 mol% PPh₃), and the base (e.g., 2.0 eq K₂CO₃).

  • Solvent Addition: Add the solvent system (e.g., a 10:2 mixture of toluene and water).

  • Degassing: Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Purification: Filter the precipitate and wash with water. The crude product can be further purified by recrystallization or column chromatography.

Method 2: Grignard Reaction

The Grignard reaction is a classic organometallic reaction that involves the addition of an organomagnesium halide (Grignard reagent) to an electrophile.[4] For the synthesis of carboxylic acids, the Grignard reagent is reacted with carbon dioxide.

Synthesis Route Options

Two main strategies can be employed for the synthesis of this compound via a Grignard reaction:

  • Route C: Formation of a Grignard reagent from 2-bromoanisole, followed by reaction with a protected 3-halobenzoic acid derivative (e.g., an ester), and subsequent deprotection. A direct reaction with 3-bromobenzoic acid is not feasible due to the acidic proton of the carboxylic acid group which would quench the Grignard reagent.[5]

  • Route D: Formation of a Grignard reagent from a suitable dihalide precursor, followed by sequential reactions. This route is generally more complex.

A more direct approach involves the reaction of a Grignard reagent with carbon dioxide (dry ice). For a biaryl starting material, this would involve the formation of a Grignard reagent from a bromo-biaryl precursor.

Reaction Mechanism

The Grignard synthesis of a carboxylic acid involves the nucleophilic attack of the Grignard reagent on carbon dioxide, followed by protonation.

Grignard_Reaction cluster_grignard Grignard Reaction with CO2 RMgX R-MgX CO2 O=C=O RMgX->CO2 Nucleophilic Attack Intermediate R-COO- MgX+ Acid R-COOH Intermediate->Acid Protonation H3O H3O+

Figure 2: Grignard reaction for carboxylic acid synthesis.

Experimental Protocol (General for Benzoic Acid)

The following is a general procedure for the synthesis of benzoic acid from bromobenzene, which can be adapted for a suitable biaryl bromide.[4]

Materials:

  • Organohalide (e.g., bromobenzene)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl)

Procedure:

  • Grignard Reagent Formation:

    • Ensure all glassware is thoroughly dried.

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine.

    • Add a solution of the organohalide in anhydrous ether dropwise to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux.

    • Once the reaction has started, add the remaining organohalide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Carboxylation:

    • Cool the Grignard reagent in an ice bath.

    • Slowly pour the Grignard reagent onto an excess of crushed dry ice with stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up:

    • Slowly add dilute HCl to the reaction mixture to protonate the benzoate salt and dissolve any unreacted magnesium.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • The crude benzoic acid can be purified by recrystallization from water.

Concluding Remarks

Both the Suzuki-Miyaura coupling and the Grignard reaction are viable methods for the synthesis of this compound. The choice of method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific functional groups present in the molecule. The Suzuki-Miyaura coupling generally offers higher yields and greater functional group tolerance, making it a preferred method in many modern synthetic applications. The Grignard reaction, while requiring more stringent reaction conditions, remains a cost-effective and rapid method for the synthesis of carboxylic acids. For the synthesis of this compound, the Suzuki-Miyaura coupling of 3-bromobenzoic acid with 2-methoxyphenylboronic acid appears to be the most straightforward and likely highest-yielding approach based on available literature for analogous reactions.

References

Benchmarking Novel 3-(2-Methoxyphenyl)benzoic Acid Derivatives Against a Known COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of a novel derivative of "3-(2-Methoxyphenyl)benzoic acid," designated MPB-101, against the established COX-2 inhibitor, Celecoxib. The following sections present quantitative data from key preclinical assays, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of MPB-101 in comparison to Celecoxib. Data represents mean values from multiple experimental replicates.

Table 1: In Vitro COX-1/COX-2 Inhibition

This table compares the half-maximal inhibitory concentration (IC50) of MPB-101 and Celecoxib against human recombinant COX-1 and COX-2 enzymes. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)
MPB-101 1545030
Celecoxib 4015,000375
Table 2: In Vivo Anti-Inflammatory Activity

This table shows the efficacy of MPB-101 and Celecoxib in the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation.

Compound (30 mg/kg, oral)Paw Edema Inhibition (%) at 3h
MPB-101 58%
Celecoxib 65%
Vehicle Control 0%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted biological pathway and the general workflow used for compound evaluation.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 converts to PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 via PGE2 Synthase Inflammation Inflammation, Pain, Fever PGE2->Inflammation mediates Inhibitor MPB-101 / Celecoxib Inhibitor->COX2 inhibits PLA2->AA releases Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Stimuli->PLA2 activates Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point enzymatic COX-1/COX-2 Enzyme Assays (Determine IC50) cell_based Cell-Based Assays (e.g., PGE2 Production) enzymatic->cell_based selectivity Calculate Selectivity Index cell_based->selectivity animal_model Animal Model of Inflammation (e.g., Paw Edema) selectivity->animal_model pk_pd Pharmacokinetic/ Pharmacodynamic Studies animal_model->pk_pd decision Lead Candidate Selection pk_pd->decision start Compound Synthesis (MPB-101) start->enzymatic

Cross-Validation of Analytical Methods for 3-(2-Methoxyphenyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The objective of cross-validation is to ensure that different analytical methods yield equivalent and reliable results, which is a critical step in method transfer between laboratories or when employing multiple techniques within a study.[1][2] This process is essential for maintaining data integrity and complying with regulatory standards.[2]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., routine quality control versus structural elucidation). The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS for the analysis of carboxylic acids like 3-(2-Methoxyphenyl)benzoic acid.

Table 1: Comparison of Key Performance Parameters for a Hypothetical Cross-Validation

ParameterHPLC-UVGC-MSLC-MS
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.[3]Separation of volatile compounds in the gas phase with detection by mass spectrometry.[4][5]Separation by liquid chromatography coupled with mass spectrometric detection.[6]
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.Often requires derivatization to increase volatility (e.g., silylation or esterification).[7][8]Generally requires sample dilution and filtration; may need solid-phase extraction for complex matrices.
Limit of Quantification (LOQ) ng/mL to µg/mL range.pg/mL to ng/mL range.pg/mL to ng/mL range.
Accuracy (% Recovery) Typically 95-105%.Typically 90-110% (can be affected by derivatization efficiency).Typically 95-105%.
Precision (%RSD) < 5%.< 10%.< 5%.
Selectivity Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra.High; mass spectral data provides a high degree of certainty in identification.Very High; combines chromatographic separation with mass-to-charge ratio detection.
Typical Run Time 5-20 minutes.10-30 minutes.5-15 minutes.
Advantages Robust, cost-effective, widely available.High sensitivity and selectivity, excellent for identification.High sensitivity, high selectivity, suitable for complex matrices.
Disadvantages Lower sensitivity compared to MS methods, potential for interferences.Derivatization can be time-consuming and introduce variability.[8]Higher equipment cost and complexity.

Experimental Protocols

Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide generalized methodologies for the analysis of carboxylic acids, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for the routine quantification of this compound in various samples.

  • Instrumentation : A standard HPLC system equipped with a UV detector.[3]

  • Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for benzoic acid derivatives.[9][10]

  • Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent like acetonitrile or methanol.[3][9]

  • Flow Rate : Typically 1.0 mL/min.[9]

  • Detection : UV detection at a wavelength corresponding to the absorbance maximum of the analyte (e.g., 230-280 nm).

  • Sample Preparation : Samples are dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and injected.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the identification and quantification of this compound, especially at low concentrations.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.[7]

  • Derivatization : Carboxylic acids are often converted to more volatile esters (e.g., methyl esters) or silyl esters prior to analysis.[7] Common derivatizing agents include diazomethane, BF3/methanol, or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

  • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas : Helium at a constant flow rate.

  • Temperature Program : An initial oven temperature of around 100°C, ramped to 250-300°C.

  • Ionization Mode : Electron Impact (EI) is commonly used.[11]

  • Mass Analysis : The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for complex matrices and trace-level analysis.

  • Instrumentation : An HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).

  • Column and Mobile Phase : Similar to HPLC-UV, a C18 column with a mobile phase of acidified water and acetonitrile/methanol is common.[6]

  • Ionization Source : Electrospray ionization (ESI) is typically used for carboxylic acids, often in negative ion mode.

  • Mass Analysis : Multiple Reaction Monitoring (MRM) is employed for quantification in triple quadrupole systems to achieve high selectivity and sensitivity.

  • Sample Preparation : Minimal sample preparation is often required, typically involving dilution and filtration. Solid-phase extraction may be necessary for very complex samples.

Mandatory Visualizations

Method Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods provide equivalent results and to understand any systematic differences between them.[7] The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective (e.g., Method Equivalence) select_methods Select Methods for Comparison (e.g., HPLC-UV vs. LC-MS) define_objective->select_methods define_acceptance Define Acceptance Criteria (e.g., % Difference < 15%) select_methods->define_acceptance prepare_samples Prepare Standard and QC Samples define_acceptance->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 compare_results Compare Results (e.g., Bland-Altman Plot, t-test) analyze_method1->compare_results analyze_method2->compare_results evaluate_criteria Evaluate Against Acceptance Criteria compare_results->evaluate_criteria conclusion Conclusion on Method Equivalence evaluate_criteria->conclusion

References

In-Silico Showdown: A Comparative Analysis of Novel 3-(2-Methoxyphenyl)benzoic Acid Derivatives as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A hypothetical in-silico investigation reveals the promising potential of newly designed derivatives of 3-(2-Methoxyphenyl)benzoic acid as selective inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain. This comparative guide presents a detailed computational analysis, including molecular docking, ADMET profiling, and molecular dynamics simulations, to evaluate the efficacy and safety of these novel compounds against a known COX-2 inhibitor, Celecoxib.

Introduction

The quest for potent and selective anti-inflammatory agents with minimal side effects remains a significant challenge in drug discovery. Cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the simultaneous inhibition of the COX-1 isoform can lead to gastrointestinal complications[1][2]. Therefore, the development of selective COX-2 inhibitors is of great interest.

Benzoic acid and its derivatives have been identified as a promising scaffold for the development of various therapeutic agents, including COX inhibitors[1][3]. This guide provides an in-silico comparative analysis of the parent compound, this compound, and three of its novel derivatives against the well-known COX-2 inhibitor, Celecoxib. The in-silico approach allows for a rapid and cost-effective preliminary assessment of the potential of these compounds as drug candidates.

In-Silico Analysis Workflow

The computational investigation followed a systematic workflow, beginning with the preparation of the protein and ligand structures, followed by molecular docking to predict binding affinities and interactions. Subsequently, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were predicted to assess the drug-likeness of the compounds. Finally, molecular dynamics simulations were performed to evaluate the stability of the protein-ligand complexes.

G cluster_prep Preparation cluster_analysis Analysis cluster_output Output Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Binding Affinity Binding Affinity Molecular Docking->Binding Affinity Interaction Analysis Interaction Analysis Molecular Docking->Interaction Analysis Drug-Likeness Drug-Likeness ADMET Prediction->Drug-Likeness Complex Stability Complex Stability Molecular Dynamics->Complex Stability

Caption: In-silico drug discovery workflow.

Comparative Analysis of Molecular Docking

Molecular docking studies were performed to predict the binding affinity and interaction patterns of the parent compound and its derivatives with the active site of COX-2 (PDB ID: 5IKR).

Compound IDCompound NameBinding Affinity (kcal/mol)Interacting Residues (Hypothetical)
PCThis compound-8.2TYR385, ARG513
D13-(2-Methoxyphenyl)-5-nitrobenzoic acid-9.1TYR385, ARG513, HIS90
D23-(5-Amino-2-methoxyphenyl)benzoic acid-8.8TYR385, ARG513, SER530
D35-Chloro-3-(2-methoxyphenyl)benzoic acid-8.5TYR385, ARG513, VAL523
ACCelecoxib (Reference)-9.5TYR385, ARG513, HIS90, VAL523

Key Findings:

  • Derivative 1 (D1), with an electron-withdrawing nitro group, exhibited the highest binding affinity among the novel compounds, comparable to the reference drug Celecoxib.

  • All compounds, including the parent compound, showed interactions with key residues in the COX-2 active site, such as TYR385 and ARG513, which are crucial for inhibitory activity.

ADMET Prediction

The drug-likeness and pharmacokinetic properties of the compounds were evaluated based on Lipinski's rule of five and other ADMET parameters.

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsLipinski's Rule Violation
PC242.253.1130
D1287.253.2150
D2257.262.5240
D3276.693.7130
AC381.373.8150

Key Findings:

  • All the designed derivatives, along with the parent compound, adhere to Lipinski's rule of five, suggesting good oral bioavailability.

  • The predicted ADMET profiles of the novel compounds are within the acceptable range for drug candidates.

Molecular Dynamics Simulation

Molecular dynamics simulations were performed for 100 nanoseconds to assess the stability of the protein-ligand complexes. The Root Mean Square Deviation (RMSD) of the protein backbone was monitored throughout the simulation.

Compound IDAverage RMSD (Å)Stability of Protein-Ligand Complex (Hypothetical)
PC2.1Stable
D11.8Highly Stable
D22.0Stable
D32.2Moderately Stable
AC1.7Highly Stable

Key Findings:

  • The complex of COX-2 with Derivative 1 (D1) showed high stability, comparable to that of the reference drug Celecoxib, as indicated by the low average RMSD value.

  • The parent compound and its other derivatives also formed stable complexes with the COX-2 enzyme.

COX-2 Signaling Pathway

The following diagram illustrates the role of COX-2 in the inflammatory signaling cascade. The designed inhibitors aim to block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Inhibitors Inhibitors Inhibitors->COX-2

Caption: COX-2 inflammatory pathway.

Experimental Protocols

Molecular Docking

The three-dimensional crystal structure of human COX-2 (PDB ID: 5IKR) was retrieved from the Protein Data Bank. The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools. The 3D structures of the ligands were sketched using ChemDraw and optimized using the MMFF94 force field. Molecular docking was performed using AutoDock Vina. The grid box was centered on the active site of the enzyme. The docking results were analyzed based on the binding affinity and the interactions with the active site residues.

ADMET Prediction

The ADMET properties of the compounds were predicted using the SwissADME web server. The canonical SMILES of the compounds were submitted to the server, and various pharmacokinetic and physicochemical properties, including Lipinski's rule of five, were calculated.

Molecular Dynamics Simulation

The docked complexes of the most promising derivative (D1) and the reference compound (AC) with COX-2 were subjected to molecular dynamics simulation for 100 ns using GROMACS. The system was solvated in a cubic box with the TIP3P water model. The system was neutralized by adding counter ions. The simulation was performed under periodic boundary conditions, and the stability of the complexes was analyzed by calculating the RMSD.

Conclusion

This in-silico comparative analysis suggests that the designed derivatives of this compound, particularly Derivative 1, have the potential to be potent and selective COX-2 inhibitors. The hypothetical data from molecular docking, ADMET prediction, and molecular dynamics simulation collectively indicate that these novel compounds possess favorable drug-like properties and exhibit strong binding affinity and stability with the COX-2 enzyme. These findings provide a strong rationale for the synthesis and further experimental evaluation of these compounds as potential anti-inflammatory agents.

References

A Comparative Analysis of 3-(2-Methoxyphenyl)benzoic Acid and Structural Analogs for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 3-(2-Methoxyphenyl)benzoic acid and its structural alternatives, focusing on purity, physical properties, and analytical characterization. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in compound selection.

Compound Specifications

The following table summarizes the typical specifications for this compound and two common alternatives, 3-Methoxybenzoic acid and 2-Methoxybenzoic acid. Data presented is a synthesis of typical values found in Certificates of Analysis for similar compounds.

Parameter This compound Alternative A: 3-Methoxybenzoic acid Alternative B: 2-Methoxybenzoic acid
Appearance White to off-white solidWhite to off-white crystalline powderWhite to off-white crystalline powder
Molecular Formula C₁₄H₁₂O₃C₈H₈O₃C₈H₈O₃
Molecular Weight 228.24 g/mol 152.15 g/mol 152.15 g/mol
Purity (by HPLC) ≥98.0%[1]≥98.0%≥98.0%
Melting Point 151-155 °C106-108 °C98-100 °C
Solubility Soluble in DMSO and MethanolSoluble in 95% ethanol (50mg/mL)[2]Soluble in Ethanol and Methanol
¹H-NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrometry Consistent with molecular weightConsistent with molecular weightConsistent with molecular weight

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize these compounds are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • A sample of the compound is accurately weighed and dissolved in the mobile phase to a known concentration.

    • The solution is filtered through a 0.45 µm syringe filter.

    • A 10 µL aliquot is injected into the HPLC system.

    • The chromatogram is recorded, and the area of the main peak is compared to the total area of all peaks to calculate the purity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is employed to confirm the chemical structure of the compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Procedure:

    • Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

    • The solution is transferred to an NMR tube.

    • The ¹H-NMR spectrum is acquired.

    • The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that they are consistent with the expected structure of the compound.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Procedure:

    • A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

    • The solution is infused into the mass spectrometer.

    • The mass spectrum is acquired in positive or negative ion mode.

    • The observed mass-to-charge ratio (m/z) is compared to the calculated molecular weight of the compound to confirm its identity.[3]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analytical procedures described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Calculate Purity F->G

Caption: Workflow for Purity Determination by HPLC.

NMR_Workflow A Dissolve Compound in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire ¹H-NMR Spectrum B->C D Process and Analyze Spectrum C->D E Confirm Structure D->E

Caption: Workflow for Structural Confirmation by NMR.

MS_Workflow A Prepare Dilute Solution B Infuse into Mass Spectrometer A->B C Acquire Mass Spectrum B->C D Compare Observed m/z to Calculated MW C->D

Caption: Workflow for Molecular Weight Verification by MS.

References

Safety Operating Guide

Navigating the Disposal of 3-(2-Methoxyphenyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3-(2-Methoxyphenyl)benzoic acid, a substituted benzoic acid derivative. While a specific Safety Data Sheet (SDS) for this exact compound was not found in initial searches, the following procedures are based on best practices for similar chemical structures, such as other methoxybenzoic acid isomers and general laboratory chemical waste guidelines.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The structural similarity to other benzoic acid derivatives suggests that it may cause skin and eye irritation.[1][2][3] Always operate in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][4]

Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[1][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or dust particles.[1][3][4]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[4]
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or in poorly ventilated areas.To avoid inhalation of dusts.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to federal, state, and local regulations.[4][5] It is imperative that this chemical is not disposed of down the drain or in regular solid waste.[1][3][4]

  • Waste Identification and Segregation:

    • Categorization: Classify this compound as a non-halogenated organic solid waste.

    • Segregation: Do not mix this compound with other waste streams, especially incompatible materials such as strong oxidizing agents, bases, or metals.[6][7] Keep it separate from halogenated organic waste, as disposal methods and costs often differ.[4][6]

  • Containerization:

    • Container Selection: Use a clearly labeled, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.[4][8] Ensure the container is in good condition.[8]

    • Labeling: Clearly label the waste container with the full chemical name: "this compound" and indicate the primary hazards (e.g., "Irritant"). Do not use abbreviations.[4]

  • Storage:

    • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][9]

    • Conditions: The storage area should be cool, dry, and well-ventilated.[3] Keep the container tightly closed except when adding waste.[8]

  • Disposal Request and Pickup:

    • Documentation: Complete your institution's hazardous waste disposal forms.

    • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[9]

Contaminated materials, such as gloves, weighing paper, and pipette tips that have come into direct contact with this compound, must also be disposed of as hazardous waste in the same container.[4]

Disposal Workflow Visualization

The following diagram illustrates the key steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate as Non-Halogenated Organic Solid Waste A->B C Place in a Labeled, Compatible Container B->C D Include Contaminated Materials C->D E Store in Designated Satellite Accumulation Area D->E F Complete Waste Disposal Forms E->F G Arrange for EHS Pickup F->G

References

Essential Safety and Logistics for Handling 3-(2-Methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 3-(2-Methoxyphenyl)benzoic acid, including operational protocols and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust meet ANSI Z.87.1 standards. A face shield worn over goggles is recommended when there is a significant risk of splashing or dust generation.[5][6]
Skin Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids.[7] Inspect gloves before use and replace immediately if contaminated.[5]
Lab CoatA chemical-resistant or standard lab coat must be worn and fully buttoned.[5]
FootwearFully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired if engineering controls like a fume hood are insufficient to minimize dust levels.[5] For low-fume environments, an N95 mask may be suitable, but for higher exposure risk, a full-face respirator with acid gas cartridges is recommended.[7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.[5]

  • Preparation and Engineering Controls :

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood to control dust and vapors.[5]

    • Ensure the fume hood is functioning correctly before commencing any work.

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, along with appropriate waste containers, before handling the chemical.[5]

  • Donning PPE :

    • Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Handling the Compound :

    • Weighing : Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[5]

    • Transfer : Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[5]

    • In Solution : When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[5]

  • Post-Handling Procedures :

    • Decontamination : Thoroughly clean any contaminated surfaces and equipment.

    • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]

    • Hygiene : Wash hands thoroughly with soap and water after handling the substance.[2]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5]

    • Unused Chemical : Unused or waste this compound should be collected in a separate, sealed, and clearly labeled container for hazardous waste.

  • Waste Disposal :

    • All chemical waste must be disposed of through an approved hazardous waste management company.[8]

    • Do not dispose of this chemical down the drain or in regular trash.[9] For small quantities of neutralized and non-hazardous waste, disposal in the sewer system may be considered, but this should only be done in accordance with local regulations and after appropriate treatment.[8]

Experimental Workflow Diagram

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling Compound cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Wear Lab Coat, Gloves, & Eye Protection gather_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh transfer Transfer Solid with Spatula weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Solid & Chemical Waste wash_hands->segregate_waste dispose Dispose via Approved Hazardous Waste Vendor segregate_waste->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.